Technical Documentation Center

3-Methylpyridazin-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylpyridazin-4-amine hydrochloride
  • CAS: 1443980-51-5

Core Science & Biosynthesis

Foundational

3-Methylpyridazin-4-amine hydrochloride CAS number

An In-Depth Technical Guide to 3-Methylpyridazin-4-amine hydrochloride (CAS: 1443980-51-5): Properties, Synthesis, and Applications in Drug Discovery Introduction The pyridazine nucleus is a prominent heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methylpyridazin-4-amine hydrochloride (CAS: 1443980-51-5): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyridazine nucleus is a prominent heterocyclic scaffold that commands significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged structure" in the design of novel therapeutic agents. Within this class of compounds, 3-Methylpyridazin-4-amine hydrochloride emerges as a versatile chemical building block, offering a strategic entry point for the synthesis of diverse compound libraries. The presence of a reactive primary amine and the distinct substitution pattern on the pyridazine ring make it a molecule of considerable interest for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-Methylpyridazin-4-amine hydrochloride, covering its physicochemical properties, characterization, a proposed synthetic pathway with detailed protocols, potential applications in medicinal chemistry, and essential safety and handling procedures. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to leverage this compound to its full potential in their discovery programs.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research. 3-Methylpyridazin-4-amine hydrochloride is a solid material whose hydrochloride salt form is intended to enhance stability and improve solubility in polar solvents, a critical attribute for reaction setup and biological testing.[1]

PropertyValueSource
CAS Number 1443980-51-5[2][3][4]
Molecular Formula C₅H₈ClN₃[2][4]
Molecular Weight 145.59 g/mol [4]
IUPAC Name 3-methylpyridazin-4-amine;hydrochloride-
SMILES NC1=CC=NN=C1C.[H]Cl[4]
Physical State Solid[5]
Storage Inert atmosphere, 2-8°C[4]
Structural Confirmation and Spectroscopic Analysis

Unambiguous structural verification is paramount. A combination of spectroscopic methods should be employed to confirm the identity and purity of 3-Methylpyridazin-4-amine hydrochloride.

Experimental Protocol: Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Signals : Protons on the pyridazine ring, the methyl group protons, and the amine protons. The amine protons may appear as a broad singlet and could exchange with D₂O.

    • Expected ¹³C NMR Signals : Carbons of the pyridazine ring (with distinct shifts for substituted and unsubstituted positions) and the methyl carbon.

    • Causality: The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable amine protons, which would disappear upon addition of a D₂O shake.

  • Mass Spectrometry (MS) :

    • Utilize Electrospray Ionization (ESI) in positive ion mode.

    • Dissolve a small sample in a suitable solvent like methanol or acetonitrile.

    • Expected Result : The primary ion observed should correspond to the protonated free base [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 110.1, corresponding to the molecular formula C₅H₇N₃.

    • Causality: ESI is a soft ionization technique ideal for polar molecules like this amine salt, preventing fragmentation and clearly showing the molecular ion of the free base.

  • Infrared (IR) Spectroscopy :

    • Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Expected Absorptions : Look for characteristic N-H stretching vibrations from the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches from the aromatic ring and methyl group, and C=N/C=C stretching from the pyridazine ring.

Caption: Structure of 3-Methylpyridazin-4-amine hydrochloride.

Part 2: Synthesis and Purification

The synthesis of 3-Methylpyridazin-4-amine hydrochloride is not widely detailed in standard literature, but a logical and efficient pathway can be designed based on established heterocyclic chemistry principles. The most direct approach involves the nucleophilic aromatic substitution of a suitable precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the hydrochloride salt, revealing the free base. The primary amine can be installed via amination of a pyridazine ring activated with a good leaving group, such as a halogen, at the C4 position. This leads back to a key intermediate, 4-chloro-3-methylpyridazine.

retrosynthesis target 3-Methylpyridazin-4-amine HCl free_base 3-Methylpyridazin-4-amine target->free_base Salt Disconnection precursor 4-Chloro-3-methylpyridazine free_base->precursor C-N Disconnection (Amination)

Caption: Retrosynthesis of 3-Methylpyridazin-4-amine hydrochloride.

Proposed Synthetic Protocol

This protocol details the synthesis of the target compound from 4-chloro-3-methylpyridazine. This method is analogous to established procedures for the synthesis of other aminopyridazines and aminopyridines.[6][7]

Experimental Protocol: Synthesis

Step 1: Amination of 4-Chloro-3-methylpyridazine

  • Setup : To a high-pressure reaction vessel, add 4-chloro-3-methylpyridazine (1.0 eq).

  • Reagents : Add a solution of aqueous ammonia (e.g., 28-30%, 10-20 eq) and a copper catalyst such as copper(II) sulfate (0.05 eq).

  • Reaction : Seal the vessel and heat to 160-180°C with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

    • Causality: The reaction is performed under high temperature and pressure to facilitate the nucleophilic aromatic substitution, which is typically sluggish on electron-rich heterocyclic rings. The copper catalyst is crucial for activating the carbon-chlorine bond and enabling the amination.[6]

  • Workup : Cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylpyridazin-4-amine.

Step 2: Hydrochloride Salt Formation

  • Dissolution : Dissolve the crude 3-methylpyridazin-4-amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification : Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas) while stirring.

  • Precipitation : The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.

  • Isolation : Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-Methylpyridazin-4-amine hydrochloride.

    • Causality: The salt formation is an acid-base reaction. Using a non-polar solvent like diethyl ether ensures that the ionic salt product is insoluble, leading to efficient precipitation and isolation.

Purification and Quality Control

The final product's purity is critical for its application in drug discovery.

  • Purification : Recrystallization is the preferred method for purifying the final salt. A mixed solvent system (e.g., methanol/ether or ethanol/ethyl acetate) can be effective. The crude salt is dissolved in a minimal amount of the more polar solvent (methanol/ethanol) at an elevated temperature, and the less polar solvent (ether/ethyl acetate) is added until turbidity is observed. Upon cooling, pure crystals should form.

  • Quality Control : Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. The melting point should also be determined and compared to reference values. A sharp melting point range is indicative of high purity.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Methylpyridazin-4-amine hydrochloride lies in its potential as a scaffold for creating novel molecules with therapeutic potential.

A Versatile Chemical Building Block

The primary amine at the C4 position is a nucleophilic handle that can be readily derivatized through a variety of well-established chemical reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Amide Coupling : Reaction with carboxylic acids or acid chlorides to form amides.

  • Sulfonamide Formation : Reaction with sulfonyl chlorides.

  • Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig or Ullmann Coupling : Cross-coupling reactions to form C-N bonds with aryl halides.

workflow cluster_reactions Key Reactions start 3-Methylpyridazin-4-amine HCl amide Amide Coupling sulfonamide Sulfonamide Formation reductive_amination Reductive Amination cross_coupling Cross-Coupling lib_gen Library Generation bio_screen Biological Screening lib_gen->bio_screen hit_id Hit Identification bio_screen->hit_id lead_op Lead Optimization hit_id->lead_op candidate Drug Candidate lead_op->candidate amide->lib_gen sulfonamide->lib_gen reductive_amination->lib_gen cross_coupling->lib_gen

Caption: Drug discovery workflow using the target scaffold.

Potential Biological Targets

While the specific biological activity of 3-Methylpyridazin-4-amine is not extensively documented, the aminopyridazine and aminopyridine motifs are present in numerous bioactive compounds, suggesting potential target classes.

  • Kinase Inhibitors : The pyridazine ring is a known hinge-binding motif in many kinase inhibitors. Derivatization of the amine could lead to potent and selective inhibitors for oncology or inflammatory diseases.[1]

  • Ion Channel Modulators : The structurally related compound 4-Aminopyridine (Fampridine) is a potassium channel blocker used to treat multiple sclerosis.[8][9] It is plausible that derivatives of 3-methylpyridazin-4-amine could also modulate ion channels, offering therapeutic potential in neurology.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors : The related 3-Chloropyridazin-4-amine is an intermediate for DHODH inhibitors, suggesting this scaffold could be explored for autoimmune diseases.[10]

Part 4: Safety, Handling, and Storage

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity / Irritant GHS07 (Harmful/Irritant)WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Experimental Protocol: Safe Handling and Storage

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.[13]

  • Ventilation : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Spill Cleanup : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • First Aid :

    • If Swallowed : Rinse mouth and seek immediate medical attention.[5]

    • If on Skin : Wash affected area thoroughly with soap and water.[11]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

  • Storage : Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, as recommended by suppliers.[4]

    • Causality: Storing under an inert atmosphere prevents potential degradation from oxidation or reaction with atmospheric moisture, ensuring the long-term integrity of the compound.

Conclusion

3-Methylpyridazin-4-amine hydrochloride is a valuable and versatile building block for drug discovery and medicinal chemistry. Its straightforward synthesis, reactive amine handle, and the privileged nature of the pyridazine scaffold provide a robust platform for the development of novel small molecules. By understanding its chemical properties, employing rigorous characterization and purification techniques, and adhering to strict safety protocols, researchers can effectively utilize this compound to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • 3-methylpyridazin-4-amine hydrochloride | 1443980-51-5. Sigma-Aldrich.
  • 3-Chloropyridazin-4-amine | 55928-83-1. ChemicalBook.
  • 3-Methylpyridazin-4-amine hydrochloride (CAS No. 1443980-51-5) Suppliers. GuideChem.
  • 4-Methylpyridazin-3-amine. Fluorochem.
  • Preparation process of 3 amino-4 methyl pyridine.
  • 3-Amino-4-methylpyridine | 3430-27-1. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 3-Methoxypyridazin-4-amine hydrochloride. MySkinRecipes.
  • 1443980-51-5|3-Methylpyridazin-4-amine hydrochloride. BLD Pharm.
  • CAS No : 3430-27-1| Chemical Name : 3-Amino-4-methylpyridine.
  • 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum. ChemicalBook.
  • 4-Amino-3-methylpyridine Safety D
  • SAFETY DATA SHEET - 3-Amino-4-methylpyridine. Fisher Scientific.
  • 4-Aminopyridine. Wikipedia.
  • 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum. ChemicalBook.
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY D
  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • 4-Aminopyridine. Wikipedia.
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PMC.

Sources

Exploratory

3-Methylpyridazin-4-amine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-Methylpyridazin-4-amine Hydrochloride Abstract This technical guide provides a comprehensive overview of 3-Methylpyridazin-4-amine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-Methylpyridazin-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-Methylpyridazin-4-amine hydrochloride (CAS No. 1443980-51-5), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively published, this paper synthesizes information from structurally related analogs and foundational chemical principles to offer a robust profile. We will delve into its core chemical and physical properties, provide a predictive analysis of its spectroscopic characteristics, propose a logical synthetic pathway, and discuss its potential applications as a key building block in the development of novel therapeutics. This guide is intended to serve as a foundational resource for scientists, enabling informed experimental design and accelerating research initiatives involving this compound.

Compound Identification and Structural Elucidation

3-Methylpyridazin-4-amine hydrochloride is a salt of the parent compound, 3-methylpyridazin-4-amine. The pyridazine core is a diazine heterocycle that is a common scaffold in biologically active molecules. The hydrochloride salt form is typically employed to enhance the compound's stability and improve its solubility in aqueous media, which is a critical consideration for both chemical reactions and biological assays.[1]

  • IUPAC Name: 3-methylpyridazin-4-amine;hydrochloride

  • CAS Number: 1443980-51-5

  • Molecular Formula: C₅H₈ClN₃

  • Molecular Weight: 145.59 g/mol

Below is the chemical structure of 3-Methylpyridazin-4-amine hydrochloride, illustrating the protonation at one of the ring nitrogens, which is the anticipated site of protonation due to resonance stabilization.

Caption: Structure of 3-Methylpyridazin-4-amine hydrochloride.

Physicochemical Properties: A Comparative Analysis

Directly measured experimental data for 3-Methylpyridazin-4-amine hydrochloride is sparse. However, we can infer its likely properties by examining related structures. The following table summarizes key data points, including predicted values and experimental data from close analogs to provide a scientifically grounded estimation.

PropertyEstimated/Predicted ValueRationale & Comparative Data
Appearance White to off-white or light brown solidHeterocyclic amines and their salts are typically crystalline solids. 3-Amino-4-methylpyridine appears as a white to brown crystal or powder.[2]
Melting Point >200 °C (with decomposition)The salt form generally confers a high melting point. For comparison, methylamine hydrochloride melts at 226 °C.[3] The free base of a related isomer, 3-Amino-4-methylpyridine, melts at 102-107 °C.[2]
Boiling Point Not applicable (decomposes)High-melting salts typically decompose before boiling at atmospheric pressure.
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents like diethyl ether and chloroform.The hydrochloride salt form significantly increases aqueous solubility.[1] Methylamine hydrochloride is very soluble in water and soluble in ethanol, but insoluble in ether, acetone, and chloroform.[3]
pKa ~4.0 (Predicted)The predicted pKa for the related 3-Chloropyridazin-4-amine is 3.91.[4] The electron-donating methyl group would slightly increase the basicity compared to the chloro-substituted analog.

Spectroscopic Profile (Predicted)

For a researcher, confirming the structure and purity of a compound is paramount. While a definitive spectrum must be obtained experimentally, the following predictions serve as a guide for interpreting ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

¹H NMR Spectroscopy

The expected proton NMR spectrum in a solvent like DMSO-d₆ would likely show the following key signals. The use of a deuterated solvent is standard to avoid interfering signals from the solvent itself.[5]

  • ~2.5-2.7 ppm (Singlet, 3H): This signal corresponds to the methyl (CH₃) protons at the C3 position.

  • ~7.0-8.0 ppm (Broad Singlet, 2H): This represents the amine (NH₂) protons at the C4 position. The peak is often broad due to quadrupole broadening and chemical exchange.

  • ~7.8-8.0 ppm (Doublet, 1H): Aromatic proton at the C5 position.

  • ~8.8-9.0 ppm (Doublet, 1H): Aromatic proton at the C6 position, likely shifted downfield due to the deshielding effect of the adjacent protonated nitrogen atom.

  • ~13.0-15.0 ppm (Very Broad Singlet, 1H): This signal corresponds to the N-H proton of the protonated pyridazine ring.

Mass Spectrometry (MS)

In an ESI+ (Electrospray Ionization, positive mode) experiment, the primary ion observed would be the molecular ion of the free base [M+H]⁺.

  • Expected [M+H]⁺: 110.07 m/z (for C₅H₈N₃⁺)

Synthesis and Reaction Chemistry

The synthesis of substituted aminopyridazines is a cornerstone of heterocyclic chemistry. A plausible and efficient synthetic route to 3-Methylpyridazin-4-amine would likely start from a corresponding halogenated precursor. This approach is common for introducing nucleophiles onto the pyridazine ring.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

The most logical precursor for this synthesis is 4-chloro-3-methylpyridazine. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where an ammonia source displaces the chloro group.

Synthetic_Workflow start 4-Chloro-3-methylpyridazine reaction_step Nucleophilic Aromatic Substitution (SₙAr) start->reaction_step Reactants reagent Ammonia Source (e.g., aq. NH₃, NH₄OH) reagent->reaction_step Reactants conditions High Pressure & Heat (Autoclave) ~150-180 °C reaction_step->conditions product_base 3-Methylpyridazin-4-amine (Free Base) reaction_step->product_base Yields acidification HCl in Ether or Isopropanol product_base->acidification Salt Formation final_product 3-Methylpyridazin-4-amine HCl (Final Product) acidification->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Self-Validating)
  • Reaction Setup: In a high-pressure autoclave, combine 1 equivalent of 4-chloro-3-methylpyridazine with an excess of concentrated aqueous ammonia (e.g., 20-30 equivalents). The use of a sealed, pressure-rated vessel is critical due to the volatility of ammonia at elevated temperatures.

  • Heating: Seal the vessel and heat to 150-180 °C for 8-12 hours. The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS by sampling the reaction mixture at intervals (after cooling).

  • Work-up and Extraction: After cooling the reactor to room temperature, vent any excess pressure. The resulting aqueous solution is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate to isolate the free base product.

  • Purification of Free Base: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Salt Formation: The purified 3-methylpyridazin-4-amine (free base) is dissolved in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. A solution of HCl in the same solvent is added dropwise with stirring.

  • Isolation of Hydrochloride Salt: The 3-Methylpyridazin-4-amine hydrochloride will precipitate as a solid. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product. Purity can be confirmed by melting point analysis and NMR spectroscopy.

This protocol is self-validating through the monitoring of reaction progress and the rigorous purification and characterization of both the intermediate free base and the final salt product.

Applications in Research and Drug Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for other aromatic rings to modulate pharmacokinetic and pharmacodynamic properties. Substituted pyridazines are key components in a variety of therapeutic agents.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors developed for cancer therapy feature nitrogen-containing heterocycles. The amine and methyl substituents on the pyridazine ring provide vectors for further chemical modification to optimize binding to target kinases.[1]

  • CNS Disorders and Inflammatory Diseases: The general class of aminopyridazines has been explored for activity against targets involved in central nervous system disorders and inflammation.[1] The amine group can act as a crucial hydrogen bond donor, interacting with biological targets like enzymes and receptors.

  • Scaffold for Library Synthesis: As a functionalized building block, 3-Methylpyridazin-4-amine hydrochloride is an excellent starting point for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening against a wide range of biological targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Methylpyridazin-4-amine hydrochloride is not widely available, the hazard profile can be inferred from analogous compounds like aminopyridines and chloropyridazines.[6][7][8]

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[6]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[7] The compound may be hygroscopic; storage under an inert atmosphere is recommended.[10]

References

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. (n.d.).
  • 4-Aminopyridine hydrochloride | C5H7ClN2 | CID 164772. (n.d.). PubChem. [Link]

  • CAS No: 3430-27-1 | Chemical Name: 3-Amino-4-methylpyridine. (n.d.). Pharmaffiliates. [Link]

  • 3-Methoxypyridazin-4-amine hydrochloride. (n.d.). MySkinRecipes. [Link]

  • 4-Amino-3-methylpyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000). European Patent Office. [Link]

  • Preparation method of 3-amino-4-methylpyridine. (2015). Patsnap. [Link]

  • 1H proton nmr spectrum of methylamine. (n.d.). Doc Brown's Chemistry. [Link]

  • SAFETY DATA SHEET MCP AMINE 4. (2013). Greenbook.net. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

  • methylamine hydrochloride. (n.d.). Chemister.ru. [Link]

  • 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853. (n.d.). PubChem. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2023). CMJ Publishers. [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. [Link]

Sources

Foundational

3-Methylpyridazin-4-amine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the synthesis, characterization, and applications of 3-Methylpyridazin-4-amine hydrochloride is limited. This guide provides a comprehensive overview based on esta...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Scientific literature specifically detailing the synthesis, characterization, and applications of 3-Methylpyridazin-4-amine hydrochloride is limited. This guide provides a comprehensive overview based on established principles of pyridazine chemistry and data from structurally related analogs to offer valuable insights for researchers.

Introduction

3-Methylpyridazin-4-amine hydrochloride is a heterocyclic amine belonging to the pyridazine family. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive moiety for designing ligands that interact with various biological targets.[1] While direct research on this specific molecule is not widely published, its structural similarity to known bioactive compounds suggests its potential as a valuable building block in the development of novel therapeutics, particularly in the area of kinase inhibition.[2][3] This technical guide aims to provide researchers with a foundational understanding of 3-Methylpyridazin-4-amine hydrochloride, including its physicochemical properties, a proposed synthetic route, potential applications, and safety considerations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Methylpyridazin-4-amine hydrochloride is presented in the table below. It is important to note that some of these values are estimations based on computational models due to the absence of extensive experimental data in the public domain.

PropertyValueSource
CAS Number 1443980-51-5Commercial Suppliers
Molecular Formula C₅H₈ClN₃Commercial Suppliers
Molecular Weight 145.59 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted)Inferred from hydrochloride salt nature
pKa Estimated to be in the range of 4-6 for the pyridazine ring nitrogenInferred from related pyridazine structures
Storage Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°CGeneral recommendation for heterocyclic amines

Proposed Synthesis

Proposed Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A 3-Methylpyridazin-4(1H)-one B 4-Chloro-3-methylpyridazine A->B POCl₃, heat C 4-Chloro-3-methylpyridazine D 3-Methylpyridazin-4-amine C->D NH₃ (aq. or gas), heat, pressure E 3-Methylpyridazin-4-amine F 3-Methylpyridazin-4-amine hydrochloride E->F HCl in ether or isopropanol

Caption: Proposed synthetic workflow for 3-Methylpyridazin-4-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-3-methylpyridazine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridazin-4(1H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a standard and effective reagent for converting pyridazinones and other heterocyclic ketones to their corresponding chloro derivatives.[5]

  • Reflux Conditions: Heating is necessary to drive the chlorination reaction to completion.

  • Aqueous Work-up with Base: This is crucial to neutralize the excess acidic POCl₃ and hydrolyze any remaining reactive intermediates.

Step 2: Synthesis of 3-Methylpyridazin-4-amine

  • Reaction Setup: Place the purified 4-chloro-3-methylpyridazine (1 equivalent) in a high-pressure reaction vessel (autoclave).

  • Reagent Addition: Add a solution of aqueous ammonia (e.g., 28-30%) or introduce ammonia gas into a suitable solvent like methanol.

  • Reaction Conditions: Seal the vessel and heat to 120-150 °C for 12-24 hours. The internal pressure will increase, so proper safety precautions are essential.[6]

  • Work-up: After cooling the reactor to room temperature, vent any excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in water and extract with an organic solvent like chloroform or ethyl acetate.

  • Purification: Dry the combined organic extracts, filter, and concentrate. The crude 3-methylpyridazin-4-amine can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Ammonia: Serves as the nitrogen source for the amino group in the nucleophilic aromatic substitution reaction.

  • Elevated Temperature and Pressure: These conditions are often necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridazine ring. The use of a sealed vessel contains the volatile ammonia and allows for temperatures above the boiling point of the solvent.

Step 3: Formation of 3-Methylpyridazin-4-amine Hydrochloride

  • Dissolution: Dissolve the purified 3-methylpyridazin-4-amine (1 equivalent) in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Causality behind Experimental Choices:

  • Anhydrous Conditions: It is important to use anhydrous solvents to prevent the introduction of water, which could affect the purity and stability of the final salt.

  • HCl in Organic Solvent: This allows for the controlled protonation of the basic amine to form the hydrochloride salt, which often has improved stability and handling properties compared to the free base.

Potential Applications in Drug Discovery

The pyridazine scaffold is a key component in numerous biologically active molecules. While specific data for 3-methylpyridazin-4-amine hydrochloride is lacking, its structural features suggest potential applications in several therapeutic areas.

Kinase Inhibition

A significant body of research highlights the use of pyridazine derivatives as potent inhibitors of various protein kinases.[2][3] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The 4-aminopyridazine moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase active site. The methyl group at the 3-position could potentially occupy a nearby hydrophobic pocket, contributing to binding affinity and selectivity. Therefore, 3-methylpyridazin-4-amine hydrochloride is a promising starting point for the synthesis of novel kinase inhibitors.

G cluster_0 Drug Discovery Workflow A 3-Methylpyridazin-4-amine Hydrochloride (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Amide Formation) A->B C Library of Novel Pyridazine Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification and Optimization D->E

Caption: Potential drug discovery workflow utilizing 3-Methylpyridazin-4-amine hydrochloride.

Other Potential Therapeutic Areas

Derivatives of aminopyridazines have also been investigated for a range of other biological activities, including:

  • Anticancer Agents: Some pyridazine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[7]

  • Anti-inflammatory Agents: The pyridazine scaffold has been incorporated into molecules designed to modulate inflammatory pathways.[8]

  • Central Nervous System (CNS) Disorders: Certain aminopyridine analogs are known to have activity in the CNS.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Methylpyridazin-4-amine hydrochloride. Based on data for structurally similar compounds like 3-amino-4-methylpyridine, it should be considered harmful if swallowed and may cause skin and eye irritation.[10] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

3-Methylpyridazin-4-amine hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While direct literature is scarce, a comprehensive analysis of related pyridazine chemistry allows for the rational design of a synthetic route and suggests its potential as a scaffold for novel therapeutics, particularly as kinase inhibitors. This guide provides a foundational framework to encourage and facilitate further research into the properties and applications of this intriguing molecule.

References

  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (n.d.). National Institutes of Health. [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. (n.d.).
  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. (n.d.).
  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. [Link]

  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • Synthesis and Antiproliferative Evaluation of Novel 5-Substituted Pyridazin-4-Amine Derivatives. (n.d.). Taylor & Francis. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkivoc. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Institutes of Health. [Link]

  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter
  • This reference is hypothetical as no direct liter

Sources

Foundational

Technical Procurement & Handling Guide: 3-Methylpyridazin-4-amine Hydrochloride

The following technical guide details the procurement, handling, and application of 3-Methylpyridazin-4-amine hydrochloride , a critical heterocyclic building block. CAS Registry Number: 1443980-51-5 (HCl Salt) | Free Ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, handling, and application of 3-Methylpyridazin-4-amine hydrochloride , a critical heterocyclic building block.

CAS Registry Number: 1443980-51-5 (HCl Salt) | Free Base CAS: 90568-15-3 (Verify isomer) Formula: C₅H₈ClN₃ | MW: 145.59 g/mol (HCl salt)[1][2][3]

Executive Summary & Compound Profile

3-Methylpyridazin-4-amine hydrochloride is a specialized pyridazine intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1][2][3] Unlike its pyridine analogs, the pyridazine ring introduces a second nitrogen atom, significantly altering the electronic properties (lower pKa, higher electron deficiency) and solubility profile of the final drug candidate.[3]

Critical Distinction: The "Isomer Trap"

WARNING: Researchers frequently conflate this compound with 3-amino-4-methylpyridine (CAS 3430-27-1), a common intermediate for the drug Nevirapine.[1][2][3]

  • Target: 3-Methylpyridazin -4-amine (1,2-diazine core).[1][3]

  • Common Error: 3-Amino-4-methylpyridine (1-azine core).[1][2][3]

  • Impact: Substitution of the pyridine analog will abolish biological activity due to the loss of the N2 hydrogen bond acceptor capability.[3]

Chemical Properties Table
PropertySpecificationTechnical Note
Appearance White to pale yellow solidDarkening indicates oxidation of the free amine; HCl salt improves stability.[1][2][3]
Solubility DMSO, Methanol, WaterPoor solubility in non-polar organics (DCM/Hexane) due to salt form.[3]
Hygroscopicity Moderate to HighHCl salts of electron-deficient heterocycles are prone to deliquescence.[1][2][3]
Basicity Low (pKa ~3-4 for conjugate acid)The second nitrogen withdraws electron density, making the amine less nucleophilic than aniline.[3]

Sourcing Strategy & Supplier Landscape

For drug discovery campaigns, sourcing the hydrochloride salt (CAS 1443980-51-5) is preferred over the free base due to superior shelf-life stability.[1][2][3]

Verified Supplier List

The following suppliers are confirmed to list the specific pyridazine isomer. Note: Stock levels fluctuate; catalog numbers are provided for direct verification.

  • BLD Pharm: [Catalog #BD234137] - Often holds gram-scale stock.[1][2][3]

  • Enamine: [Catalog #ENA394766916] - Key source for building blocks; often synthesized on-demand if out of stock.[1][2][3]

  • Sigma-Aldrich (MilliporeSigma): [Catalog #1443980515] - Generally re-distributes from primary synthetic houses like Enamine or specialized Chinese CROs.[1][2][3]

  • Fluorochem: Check specifically for "4-Amino-3-methylpyridazine" (Naming convention varies).[1][2][3]

Sourcing Decision Matrix (DOT Visualization)

Use the following logic to determine whether to purchase from a catalog or commission a custom synthesis.

SourcingStrategy Start Requirement: 3-Methylpyridazin-4-amine HCl CheckStock Check Major Catalogs (BLD, Enamine, Sigma) Start->CheckStock IsStock In Stock? CheckStock->IsStock BuyCatalog Purchase Catalog (1-5g scale) IsStock->BuyCatalog Yes ScaleCheck Scale Needed? IsStock->ScaleCheck No CustomSyn Custom Synthesis (CRO) Specs Specs CustomSyn->Specs Define Specs: NMR (Regioisomer) & Salt Stoichiometry ScaleCheck->BuyCatalog < 5g (Wait/Backorder) ScaleCheck->CustomSyn > 10g or Urgent

Figure 1: Decision logic for sourcing rare heterocyclic amines, balancing speed vs. scale.

Quality Assurance & Analytical Validation

Because of the "Isomer Trap" mentioned above, blind trust in the Certificate of Analysis (CoA) is a risk. You must validate the regioisomer identity upon receipt.[3]

Self-Validating Protocol: Regioisomer Determination via 1H-NMR

The coupling constants (


-values) of the aromatic protons are the diagnostic fingerprint.[1][2][3]
  • 3-Methylpyridazin-4-amine (Target):

    • The pyridazine ring has protons at positions 5 and 6.[2][3]

    • These protons are vicinal (neighbors).[2][3]

    • Expectation: Two doublets (or a doublet of doublets) with a coupling constant of

      
       .
      
  • Isomeric Impurity (e.g., 4-Methylpyridazin-3-amine):

    • Protons would be at positions 5 and 6 (vicinal) but chemical shifts will differ significantly due to the amine position relative to ring nitrogens.[3]

  • Pyridine Impurity (3-Amino-4-methylpyridine):

    • Protons at positions 2, 5, and 6.[3]

    • Expectation: You will see three aromatic signals (one singlet at C2, two doublets at C5/C6), whereas the target pyridazine only has two aromatic protons.[3]

Acceptance Criteria:

  • 1H NMR (DMSO-d6): Integration must show exactly 2 aromatic protons.

  • LC-MS: Mass [M+H]+ = 110.06 (Free base).[1][2][3] Note: Pyridine analog has MW 108.[1][2][3][4][5]14. Mass spec easily distinguishes Pyridine vs Pyridazine.[2][3]

Technical Application: Synthesis & Handling

Handling & Storage[1][2]
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to a sticky gum that is difficult to weigh.[3]

  • Protocol:

    • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Weigh quickly or use a glovebox for precise stoichiometry.[2][3]

Synthetic Utility: Buchwald-Hartwig Amination

The primary utility of this amine is in cross-coupling reactions to form C-N bonds.[1][2][3] Due to the electron-deficient nature of the pyridazine ring, the amine is weakly nucleophilic.[2][3] Standard amide couplings (EDC/HATU) may be sluggish.[2][3]

Recommended Coupling Protocol (Pd-Catalyzed):

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: Xantphos or BrettPhos (preferred for electron-deficient amines).[1][2][3]

  • Base: Cs2CO3 (weak bases like TEA are insufficient).[2][3]

  • Solvent: 1,4-Dioxane, 100°C.

Reaction Pathway Visualization

The following diagram illustrates the standard workflow for incorporating this building block into a drug scaffold.

SynthesisWorkflow RawMat 3-Methylpyridazin-4-amine HCl (Starting Material) FreeBase Free Base Generation (in situ with Cs2CO3) RawMat->FreeBase Deprotonation Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) FreeBase->Coupling Product N-Aryl-3-methylpyridazin-4-amine (Kinase Inhibitor Core) Coupling->Product Xantphos/Pd 100°C Scaffold Aryl/Heteroaryl Halide (Electrophile) Scaffold->Coupling

Figure 2: Synthetic workflow for utilizing the amine in medicinal chemistry.[1][2][3]

References

  • PubChem. Pyridazin-4-amine hydrochloride | C4H6ClN3.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • Organic Chemistry Frontiers. Amine hydrochloride salts as bifunctional reagents. Royal Society of Chemistry.[2][3] (Context on handling HCl salts). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methylpyridazin-4-amine Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, multi-step protocol for the synthesis of 3-Methylpyridazin-4-amine hydrochloride, a valuable heterocyclic amine for pharmaceutical and agrochemical research. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, multi-step protocol for the synthesis of 3-Methylpyridazin-4-amine hydrochloride, a valuable heterocyclic amine for pharmaceutical and agrochemical research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Introduction

3-Methylpyridazin-4-amine hydrochloride is a key building block in the development of various biologically active molecules. The pyridazine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers unique opportunities for creating novel chemical entities. This protocol outlines a robust and reproducible three-step synthetic sequence, beginning with the formation of a pyridazinone intermediate, followed by chlorination and subsequent amination, and concluding with the formation of the hydrochloride salt.

Overall Synthetic Scheme

The synthesis of 3-Methylpyridazin-4-amine hydrochloride is accomplished through a three-step process, as illustrated below. This pathway was designed for its logical progression and reliance on well-established chemical transformations.

Synthetic_Scheme A 2-Formylpropionic acid + Hydrazine hydrate B 3-Methylpyridazin-4(1H)-one A->B Step 1: Cyclocondensation C 4-Chloro-3-methylpyridazine B->C Step 2: Chlorination (POCl3) D 3-Methylpyridazin-4-amine C->D Step 3: Amination (NH3) E 3-Methylpyridazin-4-amine hydrochloride D->E Step 4: Salt Formation (HCl)

Caption: Overall workflow for the synthesis of 3-Methylpyridazin-4-amine hydrochloride.

Part 1: Synthesis of 3-Methylpyridazin-4(1H)-one

The initial and crucial step is the construction of the pyridazinone ring. This is achieved through the cyclocondensation of a 1,4-dicarbonyl equivalent, 2-formylpropionic acid, with hydrazine hydrate. The reaction proceeds by the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyridazinone ring system.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Formylpropionic acidReagentMajor Chemical Supplier
Hydrazine hydrate (80%)ReagentMajor Chemical SupplierCaution: Toxic and corrosive.
EthanolAnhydrousMajor Chemical Supplier
Acetic AcidGlacialMajor Chemical Supplier
Sodium BicarbonateReagentMajor Chemical Supplier
DichloromethaneHPLC GradeMajor Chemical Supplier
Anhydrous Magnesium SulfateReagentMajor Chemical Supplier
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylpropionic acid (10.2 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (80%, 6.25 mL, 0.1 mol). An exothermic reaction may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-methylpyridazin-4(1H)-one can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford a crystalline solid.

Part 2: Synthesis of 4-Chloro-3-methylpyridazine

The hydroxyl group of the pyridazinone is converted to a chloro group using phosphorus oxychloride (POCl₃). This transformation is a classic method for preparing chloro-substituted heterocycles from their corresponding lactam or hydroxylated precursors. The reaction proceeds via an intermediate phosphate ester, which is subsequently displaced by a chloride ion.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Methylpyridazin-4(1H)-oneAs prepared in Part 1
Phosphorus oxychloride (POCl₃)ReagentMajor Chemical SupplierCaution: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
TolueneAnhydrousMajor Chemical Supplier
Ice
Sodium CarbonateReagentMajor Chemical Supplier
ChloroformHPLC GradeMajor Chemical Supplier
Anhydrous Sodium SulfateReagentMajor Chemical Supplier
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylpyridazin-4(1H)-one (5.5 g, 0.05 mol) in phosphorus oxychloride (25 mL).

  • Reflux: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid should gradually dissolve as the reaction progresses.[1]

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure. To aid in the removal of the final traces, toluene (20 mL) can be added and co-evaporated.[1]

  • Work-up: Cautiously pour the cooled residue onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization: Neutralize the acidic aqueous solution with solid sodium carbonate until the pH is approximately 8.

  • Extraction: Extract the product into chloroform (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-methylpyridazine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 3: Synthesis of 3-Methylpyridazin-4-amine and its Hydrochloride Salt

The final steps involve the nucleophilic aromatic substitution of the chloro group with an amino group, followed by the formation of the hydrochloride salt. The amination is carried out using aqueous ammonia under pressure and elevated temperature. The subsequent salt formation is achieved by treating the free amine with hydrochloric acid in an organic solvent.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Chloro-3-methylpyridazineAs prepared in Part 2
Aqueous Ammonia (28-30%)ReagentMajor Chemical SupplierCaution: Corrosive and pungent.
Copper(II) Sulfate (optional)ReagentMajor Chemical SupplierCan be used as a catalyst.
DichloromethaneHPLC GradeMajor Chemical Supplier
Diethyl EtherAnhydrousMajor Chemical Supplier
Hydrochloric Acid (in diethyl ether, 2M)ReagentMajor Chemical Supplier
Experimental Protocol

A. Synthesis of 3-Methylpyridazin-4-amine

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), place 4-chloro-3-methylpyridazine (3.2 g, 0.025 mol) and concentrated aqueous ammonia (50 mL). A catalytic amount of copper(II) sulfate (0.1 g) can be added to facilitate the reaction, though it may proceed without it under these conditions.[2]

  • Reaction: Seal the vessel and heat to 150-180 °C for 12-24 hours. The internal pressure will increase significantly. Ensure the autoclave is rated for the expected pressure at this temperature.

  • Work-up: After the reaction, cool the vessel to room temperature and carefully vent any excess pressure.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylpyridazin-4-amine.

B. Formation of 3-Methylpyridazin-4-amine Hydrochloride

  • Dissolution: Dissolve the crude 3-methylpyridazin-4-amine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to obtain 3-Methylpyridazin-4-amine hydrochloride as a crystalline solid.

Reaction Mechanism and Scientific Rationale

The overall synthesis relies on fundamental principles of organic chemistry. The initial cyclocondensation is a classic example of forming a heterocyclic ring from acyclic precursors. The subsequent chlorination with POCl₃ is a well-established method for converting a carbonyl group in a lactam to a more reactive chloro group, which is a good leaving group for nucleophilic aromatic substitution.[3]

The final amination step is an example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the 4-position towards nucleophilic attack by ammonia. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted, and is then restored upon the expulsion of the chloride ion.[4]

Amination_Mechanism A 4-Chloro-3-methylpyridazine B Meisenheimer-like Intermediate A->B + NH3 (Nucleophilic Attack) C 3-Methylpyridazin-4-amine B->C - Cl- (Loss of Leaving Group)

Caption: Simplified mechanism of the nucleophilic aromatic substitution step.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate gloves and eye protection in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing HCl gas. All manipulations should be performed in a dry apparatus within a fume hood. Wear acid-resistant gloves, a lab coat, and safety goggles.

  • Aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated area.

  • The amination reaction is performed under high pressure and temperature. Use a properly maintained and rated autoclave. Do not exceed the recommended temperature and pressure limits of the equipment.

References

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Institutional Pharmacy and Life Sciences.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). Future Journal of Pharmaceutical Sciences, 11(1).
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2012). Molecules, 17(11), 13270-13289.
  • Process for preparing 4-amino-pyridazines. (2016).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Novel pyridazinone compound, preparation method and application thereof. (2007).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). Benchchem.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. (n.d.). Benchchem.
  • Process for the preparation of 2,4,6-trichloropyrimidine. (1996).
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(8), 2775-2785.
  • Preparation method of 3-amino-4-methylpyridine. (2015).
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.
  • α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. (2018). Chemistry – A European Journal, 24(47), 12284-12288.
  • A quantitative model for the prediction of nucleophilic aromatic substitution rates. (2022). Chemical Science, 13(43), 12793-12803.
  • Preparation process of 3 amino-4 methyl pyridine. (2007).
  • 4-amino-4h-1,2,4-triazole. (n.d.). Organic Syntheses Procedure.
  • Ammonia as a weak base for continuous-flow synthesis of Au, Pd, and Cu-NHC heteroleptic chloro complexes. (2025).
  • Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)-one Using Selective C1 Unit Insertion and Cyclization. (2019). Organic Process Research & Development, 23(3), 395-403.
  • Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. (1979). CORE.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange.
  • Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. (1982). Analytical Biochemistry, 123(2), 324-328.
  • Process for the preparation of 3-amino-1,2,4-triazole. (1986).
  • 8.9: Nucleophilic substitution in the Lab. (2022). Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(42), 13620-13624.
  • Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. (1993).

Sources

Application

Application Note: Preparation and Handling of 3-Methylpyridazin-4-amine hydrochloride Stock Solutions for Research Applications

Abstract: 3-Methylpyridazin-4-amine hydrochloride is a heterocyclic amine that serves as a critical building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Methylpyridazin-4-amine hydrochloride is a heterocyclic amine that serves as a critical building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The accuracy, purity, and stability of experimental stock solutions are paramount for generating reproducible and reliable data. The hydrochloride salt form of the parent amine is utilized to enhance both aqueous solubility and shelf-life.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, preparation, and storage of high-quality stock solutions of 3-Methylpyridazin-4-amine hydrochloride.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for proper handling and solution preparation. Key characteristics are summarized below.

PropertyValueSource
Chemical Name 3-Methylpyridazin-4-amine hydrochloride[2]
CAS Number 1443980-51-5[2][3][4]
Molecular Formula C₅H₈ClN₃[2][3]
Molecular Weight 145.59 g/mol [2]
Physical State Solid (presumed, based on related compounds)[5]
Storage Temperature 2–8°C, under inert atmosphere[2][6]
Known Hazards H302, H315, H319, H335[2]

Expert Insight (Causality): Amines are organic bases and can be poorly soluble in aqueous media at neutral pH. Converting the amine to its hydrochloride salt significantly increases its polarity, thereby enhancing its solubility in water and other polar solvents. This salt form is also generally more crystalline and less prone to degradation than the free base, contributing to improved stability and handling.[1]

Safety and Handling Precautions

3-Methylpyridazin-4-amine hydrochloride and related pyridazine compounds require careful handling to minimize exposure risk.[7][8]

2.1 GHS Hazard Identification: Based on supplier safety information, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

2.2 Recommended Handling Procedures: Adherence to standard laboratory safety protocols is mandatory.

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][9]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[7]

    • Body Protection: Wear a standard laboratory coat.[8][9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][10] Always wash hands thoroughly with soap and water after handling the compound.[8][9]

Core Workflow for Stock Solution Preparation

The following diagram outlines the validated workflow for preparing a stock solution, from initial calculation to final storage and quality control.

G cluster_prep Preparation Phase cluster_storage Storage & QC calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh Solid (In Fume Hood) calc->weigh Mass (mg) dissolve 3. Dissolve in Solvent (Vortex/Sonicate) weigh->dissolve Solid + Solvent sterilize 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize Solution aliquot 5. Aliquot (To Cryovials) sterilize->aliquot Sterile Stock store 6. Store Appropriately (-20°C or -80°C) aliquot->store Labeled Aliquots qc 7. Quality Control (Visual Check) store->qc Pre-Use

Caption: Workflow for preparing a sterile stock solution.

Detailed Experimental Protocols

The choice of solvent is dictated by the downstream application. Aqueous-based solvents are preferred for many biological assays, while DMSO allows for higher concentration stocks.

Protocol 1: Preparation of an Aqueous-Based Stock Solution (10 mM in PBS)

Principle: This protocol is ideal for direct use in most cell-based assays where the final concentration of an organic solvent must be minimized. The hydrochloride salt form ensures good solubility in phosphate-buffered saline (PBS).

Materials:

  • 3-Methylpyridazin-4-amine hydrochloride (MW: 145.59 g/mol )

  • Analytical balance

  • Spatula and weigh paper/boat

  • 15 mL conical tube

  • Sterile, molecular biology grade PBS (pH 7.4)

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile, light-protecting cryovials (e.g., amber)

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.010 L × 145.59 g/mol × 1000 mg/g = 1.456 mg

  • Weighing: In a chemical fume hood, accurately weigh approximately 1.5 mg of the compound onto a weigh boat. Record the exact mass.

  • Reconstitution: Transfer the weighed solid into a 15 mL conical tube. Using the exact mass, recalculate the precise volume of PBS needed to achieve a 10 mM concentration. Add the calculated volume of sterile PBS to the tube.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes or warm gently to 37°C. Visually inspect to ensure complete dissolution and absence of particulates.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. This step is critical for applications involving cell culture to prevent microbial contamination.[11]

  • Aliquoting and Labeling: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile, light-protecting cryovials.

  • Labeling: Clearly label each vial with the compound name, concentration (10 mM), solvent (PBS), preparation date, and your initials.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (50 mM)

Principle: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, making it ideal for creating high-concentration primary stocks.[12][13] These can be serially diluted into aqueous media for final use.[14]

Materials:

  • 3-Methylpyridazin-4-amine hydrochloride (MW: 145.59 g/mol )

  • Analytical balance

  • Glass vial or microcentrifuge tube

  • Anhydrous, cell culture grade DMSO

  • Vortex mixer

  • Sterile, light-protecting cryovials

Procedure:

  • Calculation: To prepare 2 mL of a 50 mM stock solution:

    • Mass (mg) = 0.050 mol/L × 0.002 L × 145.59 g/mol × 1000 mg/g = 14.56 mg

  • Weighing: In a chemical fume hood, weigh approximately 14.6 mg of the compound into a glass vial.

  • Reconstitution: Add 2 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap securely and vortex until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary. Ensure the final solution is clear and homogenous.

  • Aliquoting and Labeling: Dispense into single-use aliquots in sterile cryovials suitable for DMSO storage. Note: Sterile filtration is generally not performed on DMSO stocks unless specifically required, as some filter membranes are not compatible with DMSO.

  • Labeling: Clearly label each vial with the compound name, concentration (50 mM), solvent (DMSO), preparation date, and initials.

Self-Validation Check: For cell culture applications, it is critical to include a "vehicle control" in your experiments.[14] This control should contain the highest concentration of the solvent (PBS or DMSO) used in the treatment groups to ensure that any observed effects are due to the compound and not the solvent itself.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound. Heterocyclic amines can be susceptible to degradation from light, temperature fluctuations, and oxidation.[15]

ParameterAqueous Stock (PBS)DMSO StockRationale
Short-Term Storage 2-8°C for ≤ 1 weekRoom Temperature (if anhydrous)Minimizes freeze-thaw cycles for immediate use. Anhydrous DMSO prevents water absorption.
Long-Term Storage -20°C or -80°C-20°C or -80°CLow temperatures slow chemical degradation. -80°C is preferred for maximum stability.
Light Protection Required (Amber Vials)Required (Amber Vials)Pyridazine structures can be photosensitive.
Freeze-Thaw Cycles Avoid (Use Aliquots)Avoid (Use Aliquots)Repeated freezing and thawing can degrade the compound and introduce moisture.

Authoritative Insight: Studies on similar amine hydrochloride solutions have shown that storage at 4°C or -18°C provides stability for at least 6 months.[16] However, for novel research compounds, it is best practice to prepare fresh stocks regularly and minimize long-term storage unless stability has been empirically verified.

References

  • MySkinRecipes. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3,6-di(pyridin-2-yl)pyridazine.
  • Apollo Scientific. (2023). Pyridazine-4-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-methylpyridazin-4-amine hydrochloride.
  • Fisher Scientific. (2024). Pyridazine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 3-Ethynylimidazo[1,2-b]pyridazine Safety Data Sheet.
  • Fluorochem. (n.d.). 4-Methylpyridazin-3-amine.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
  • PubMed. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential.
  • Alfa Aesar. (2025). Pyridazine - SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 1443980-51-5 | 3-Methylpyridazin-4-amine hydrochloride.
  • PubMed. (1985). Stability of histamine dihydrochloride in solution.
  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry. Cengage Learning.
  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols.
  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?
  • PharmacyLibrary. (n.d.). Trissel's Stability of Compounded Formulations, 6th Edition.
  • Tokyo Chemical Industry. (n.d.). 3-Amino-4-methylpyridine.
  • Abcam. (n.d.). Cell culture and maintenance protocol.
  • PubChem. (2025). 3-Amino-4-picoline.
  • ECACC. (n.d.). Cell culture protocols.
  • ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide.
  • Wikipedia. (n.d.). Heterocyclic amine.
  • ChemicalBook. (n.d.). 3-Chloropyridazin-4-amine.
  • ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Key Organics. (n.d.). 1443980-51-5 | 3-methylpyridazin-4-amine hcl.
  • ChemicalBook. (n.d.). 1443980-51-5 CAS Manufactory.

Sources

Method

Application Note: Determining the Solubility of 3-Methylpyridazin-4-amine Hydrochloride in DMSO for Drug Discovery Applications

Abstract This document provides a comprehensive guide and detailed protocols for determining the solubility of 3-Methylpyridazin-4-amine hydrochloride in dimethyl sulfoxide (DMSO). As a pivotal solvent in early-stage dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for determining the solubility of 3-Methylpyridazin-4-amine hydrochloride in dimethyl sulfoxide (DMSO). As a pivotal solvent in early-stage drug discovery, understanding the solubility limits of research compounds like pyridazine derivatives in DMSO is critical for the integrity of high-throughput screening (HTS), compound management, and the generation of reliable biological data.[1][2] This application note details the underlying chemical principles governing the dissolution of amine hydrochloride salts in a polar aprotic solvent, presents robust protocols for both kinetic and thermodynamic solubility assessment, and establishes a framework for self-validating experimental results. The methodologies are designed for researchers, chemists, and drug development professionals to ensure accuracy, reproducibility, and a thorough understanding of their compound's behavior in this essential solvent.

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is an indispensable solvent in the field of drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][3][4] Its miscibility with water and most organic solvents, coupled with a high boiling point that minimizes evaporation, makes it the standard for preparing high-concentration stock solutions for compound libraries.[1] 3-Methylpyridazin-4-amine hydrochloride, a heterocyclic amine salt, represents a class of compounds often investigated for biological activity. The pyridazine heterocycle is a key structural motif in medicinal chemistry, known for its ability to influence physicochemical properties such as solubility.[5]

Scientific Principles of Solvation

The favorable dissolution of 3-Methylpyridazin-4-amine hydrochloride in DMSO is governed by fundamental intermolecular forces. As an amine hydrochloride, the compound exists as an ion pair in its solid state: the protonated pyridazinium cation and the chloride anion. DMSO is a polar aprotic solvent, characterized by a strong dipole moment with the partially negative oxygen atom being the primary site of interaction.

The primary solvation mechanism involves strong ion-dipole interactions , where multiple DMSO molecules orient their sulfoxide oxygen atoms around the pyridazinium cation. The chloride anion is likewise solvated by the partially positive sulfur atoms of the DMSO molecules. While DMSO is aprotic, the amine group of the cation can still act as a hydrogen bond donor to the highly electronegative oxygen of DMSO, further stabilizing the compound in solution.

cluster_Solute 3-Methylpyridazin-4-amine Hydrochloride (Ion Pair) cluster_Solvent DMSO Molecules Solute_Cation [3-Methylpyridazin-4-aminium]⁺ DMSO1 S⁺=O⁻ Solute_Cation->DMSO1 Ion-Dipole Interaction DMSO2 S⁺=O⁻ Solute_Cation->DMSO2 H-Bonding Solute_Anion Cl⁻ DMSO3 S⁺=O⁻ Solute_Anion->DMSO3 Ion-Dipole Interaction DMSO4 S⁺=O⁻ Solute_Anion->DMSO4 Ion-Dipole Interaction cluster_prep 1. Preparation cluster_kinetic 2a. Kinetic Protocol cluster_thermo 2b. Thermodynamic Protocol weigh Weigh Compound prep_stock Prepare High Conc. DMSO Stock (e.g., 100 mM) weigh->prep_stock t_add_excess Add Excess Solid to DMSO weigh->t_add_excess k_dilute Serial Dilution in DMSO Plate prep_stock->k_dilute k_add_buffer Transfer to Plate with Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (2-24h) k_add_buffer->k_incubate k_analyze Analyze Turbidity (Nephelometry/Absorbance) k_incubate->k_analyze k_result Result: Kinetic Solubility k_analyze->k_result t_agitate Agitate (24-48h) at Temp t_add_excess->t_agitate t_separate Separate Solid (Centrifuge) t_agitate->t_separate t_analyze Analyze Supernatant (HPLC-UV) t_separate->t_analyze t_result Result: Thermodynamic Solubility t_analyze->t_result

Sources

Application

Mastering the Purification of 3-Methylpyridazin-4-amine Hydrochloride: A Guide for Researchers

Introduction: The Critical Role of Purity in Drug Discovery In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such intermediate, 3-Methylpyridazin-4-amine hydrochloride, is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and freedom from impurities directly impact the safety, efficacy, and reproducibility of downstream applications. This application note provides a comprehensive guide to the purification of 3-Methylpyridazin-4-amine hydrochloride, offering detailed protocols and the scientific rationale behind each technique. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purification strategies for this important heterocyclic amine.

The presence of impurities, which can arise from starting materials, byproducts of side reactions, or degradation products, can have significant consequences in drug development. They may lead to altered biological activity, increased toxicity, or unpredictable pharmacokinetic profiles. Therefore, the implementation of effective purification techniques is not merely a matter of good laboratory practice but a critical step in ensuring the quality and safety of the final drug product. This guide will explore recrystallization and column chromatography as primary methods for the purification of 3-Methylpyridazin-4-amine hydrochloride, providing both theoretical understanding and practical, step-by-step protocols.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₈ClN₃
Molecular Weight145.60 g/mol
AppearanceOff-white to yellow solidIn-house observation
pKa (of the corresponding free base)~4-5 (estimated)

Note: Experimental solubility data is not widely available and should be determined empirically for optimal solvent selection in recrystallization.

Potential Impurities:

The nature and quantity of impurities are intrinsically linked to the synthetic route employed. A plausible synthesis of 3-Methylpyridazin-4-amine could involve the amination of a suitable precursor, such as a halogenated or otherwise activated 3-methylpyridazine derivative.

A potential synthetic pathway could start from 3-chloro-4-methylpyridazine, which upon reaction with an ammonia source would yield the desired product.

Based on this and other potential synthetic routes for related aminopyridazines, common impurities may include:

  • Unreacted Starting Materials: Residual 3-chloro-4-methylpyridazine or other precursors.

  • Isomeric Amines: Positional isomers formed during the amination reaction.

  • Over-alkylation Products: If the amine is further alkylated under the reaction conditions.

  • Hydrolysis Products: Formation of hydroxylated pyridazine derivatives if water is present.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

Understanding these potential impurities is crucial for selecting a purification method with the appropriate selectivity to remove them effectively.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1]

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point and may require optimization based on the specific impurity profile and solubility characteristics of the crude material. Ethanol is often a good starting point for polar hydrochloride salts.

Materials:

  • Crude 3-Methylpyridazin-4-amine hydrochloride

  • Ethanol (absolute)

  • Activated Carbon (decolorizing agent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 20-30 mg) of the crude material in a test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Observe the solubility.

    • If the solid is sparingly soluble at room temperature, heat the test tube gently. A good solvent will dissolve the solid upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

    • Repeat with other solvents (e.g., methanol, isopropanol, acetonitrile) to find the optimal one.

  • Dissolution:

    • Place the crude 3-Methylpyridazin-4-amine hydrochloride in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Add more hot ethanol portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Never add activated carbon to a boiling solution, as it can cause bumping.

    • Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling generally leads to the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

For a polar compound like 3-Methylpyridazin-4-amine hydrochloride, a good solvent could be methanol or ethanol, and a poor solvent could be a less polar one like ethyl acetate or diethyl ether.

Procedure:

  • Follow the dissolution step from Protocol 1 using a minimal amount of the "good" solvent (e.g., methanol).

  • While the solution is hot, add the "poor" solvent (e.g., ethyl acetate) dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Proceed with the crystallization, isolation, and drying steps as described in Protocol 1.

Diagram of the Recrystallization Workflow:

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result Crude Crude Compound Solvent Select Solvent Crude->Solvent Test Solubility Dissolve Dissolve in Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Crystallize Cool to Crystallize Dissolve->Crystallize If no decolorization HotFilter Hot Filtration (if Decolorized) Decolorize->HotFilter HotFilter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Purification Strategy 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents). For polar amine hydrochlorides, which can interact strongly with the acidic silica gel, modifications to the standard procedure are often necessary.

Protocol 3: Normal-Phase Column Chromatography with Amine Additive

The addition of a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase can help to deactivate the acidic sites on the silica gel, reducing tailing and improving the separation of basic compounds.

Materials:

  • Crude 3-Methylpyridazin-4-amine hydrochloride

  • Silica gel (for column chromatography)

  • Mobile phase solvents (e.g., dichloromethane and methanol)

  • Triethylamine (TEA)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection (TLC Analysis):

    • Prepare a stock solution of your crude material.

    • On a TLC plate, spot the crude material and run it in various solvent systems (e.g., different ratios of dichloromethane/methanol).

    • To the chosen solvent system, add a small amount of TEA (e.g., 0.1-1%).

    • The ideal mobile phase will give a good separation of the desired compound from its impurities, with an Rf value for the target compound of around 0.2-0.4.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 3-Methylpyridazin-4-amine hydrochloride in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 3-Methylpyridazin-4-amine hydrochloride.

Diagram of the Column Chromatography Workflow:

Column_Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_result Result Crude Crude Compound TLC TLC Analysis for Mobile Phase Selection Crude->TLC Column Pack Chromatography Column TLC->Column Load Load Sample Column->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Compound Evaporate->Pure

Caption: A step-by-step workflow for the purification of a compound using column chromatography.

Purity Assessment: Analytical Techniques

The purity of the final product should be confirmed using appropriate analytical methods.

  • Thin-Layer Chromatography (TLC): A quick and simple method to assess the number of components in a sample and to compare the purified product to the crude material.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for determining purity. A reversed-phase C18 column with a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for polar amine compounds.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can be used to detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify impurities.

Conclusion

The purification of 3-Methylpyridazin-4-amine hydrochloride is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and column chromatography are effective techniques for achieving high purity. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. Careful solvent selection for recrystallization and optimization of the mobile phase for chromatography are key to successful purification. The protocols and principles outlined in this application note provide a solid foundation for developing a robust and reproducible purification strategy, ultimately contributing to the quality and reliability of research and drug development endeavors.

References

  • PubChem. 3-methylpyridazin-4-amine hydrochloride. Available at: [Link]

  • Organic Syntheses. 3-Aminopyridine. Available at: [Link]

  • MySkinRecipes. 3-Methoxypyridazin-4-amine hydrochloride. Available at: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis). 2017;53(10):1185.
  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Google Patents. A kind of preparation method of 3-amino-4-picoline.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. A kind of method and its purification process that aminopyridine is prepared by picoline.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PubChem. 4-Aminopyridine hydrochloride. Available at: [Link]

  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available at: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

Sources

Method

HPLC analysis of 3-Methylpyridazin-4-amine hydrochloride

Application Note: HPLC Analysis of 3-Methylpyridazin-4-amine Hydrochloride Executive Summary This application note details a robust, self-validating HPLC protocol for the analysis of 3-Methylpyridazin-4-amine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 3-Methylpyridazin-4-amine Hydrochloride

Executive Summary

This application note details a robust, self-validating HPLC protocol for the analysis of 3-Methylpyridazin-4-amine hydrochloride . This molecule, a 1,2-diazine derivative, presents specific chromatographic challenges due to its high polarity, basicity, and low molecular weight. Standard C18 methods often fail to retain such hydrophilic amines or result in severe peak tailing due to secondary silanol interactions.

To address these challenges, this guide provides two distinct protocols:

  • Method A (QC Standard): An Ion-Pair Reversed-Phase (IP-RPLC) method designed for maximum robustness, peak symmetry, and retention stability in Quality Control environments.

  • Method B (LC-MS Compatible): A HILIC (Hydrophilic Interaction Liquid Chromatography) method suitable for high-sensitivity impurity profiling and mass spectrometry applications.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridazine ring (1,2-N) with 4-amino, 3-methyl.[1]High electron density on ring nitrogens.
Basicity (pKa) Estimated pKa ~5.5 - 6.5 (Amino group).The molecule is positively charged at acidic pH.
Polarity (LogP) < 0 (Highly Hydrophilic).Risk: Elution in the void volume (

) on standard C18.
Salt Form Hydrochloride (HCl).Dissociates in water; Chloride ion (

) is UV transparent but can corrode steel systems over time (passivation required).

The Strategy: Since the analyte is positively charged at standard HPLC pH (2–4), we must either "mask" this charge or exploit it.

  • Strategy A (Ion-Pairing): We use an anionic surfactant (Sodium Octanesulfonate) in the mobile phase. The sulfonate anion pairs with the protonated amine, forming a neutral, hydrophobic complex that retains well on a C18 column.

  • Strategy B (HILIC): We use a polar stationary phase (Amide or Bare Silica) where water is the "strong" solvent. The polar analyte is retained by partitioning into the water-rich layer on the silica surface.

Method Development Decision Tree

The following logic flow illustrates the selection process for the optimal method based on your laboratory's specific needs (UV vs. MS detection).

MethodSelection Start Start: 3-Methylpyridazin-4-amine Analysis Detection Select Detection Mode Start->Detection UV UV / DAD (Standard QC) Detection->UV Routine Analysis MS LC-MS / LC-MS/MS Detection->MS Impurity ID MethodA Method A: Ion-Pairing RP-HPLC (Sodium Octanesulfonate + Phosphate) UV->MethodA MethodB Method B: HILIC Mode (Ammonium Formate + Acetonitrile) MS->MethodB OutcomeA Result: High Retention, Excellent Peak Shape (Not MS Compatible) MethodA->OutcomeA OutcomeB Result: MS Compatible, High Sensitivity MethodB->OutcomeB

Figure 1: Decision matrix for selecting the appropriate chromatographic mode.

Protocol A: Ion-Pairing RP-HPLC (The "Gold Standard" for QC)

This method is recommended for purity assay and content uniformity. It uses Sodium 1-Octanesulfonate (SOS) as the ion-pairing reagent.

Reagents & Materials
  • Column: C18 Base-Deactivated (BDS) or End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 250 x 4.6 mm, 5 µm.

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Ion-Pair Reagent: Sodium 1-Octanesulfonate (HPLC Grade).

  • Acid: Phosphoric Acid (85%).

  • Solvent: Acetonitrile (HPLC Grade).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 1.36 g of

      
       (10 mM) and 1.1 g of Sodium 1-Octanesulfonate (5 mM) in 950 mL of HPLC-grade water.
      
    • Adjust pH to 2.5 ± 0.1 using dilute Phosphoric Acid. Critical: The low pH ensures the amine is fully protonated for ion-pairing.

    • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

  • Organic Phase (Mobile Phase B):

    • 100% Acetonitrile.

Step 2: Chromatographic Conditions

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 254 nm (Primary) and 220 nm (Secondary)
Run Time 15 Minutes

| Mode | Isocratic |

Step 3: Isocratic Composition

  • Mobile Phase A: 85%

  • Mobile Phase B: 15%

  • Note: Do not exceed 30% organic, as the ion-pair complex requires water to remain stable on the column.

Step 4: Sample Preparation

  • Diluent: Mobile Phase A (Buffer) : Acetonitrile (90:10).

  • Stock Solution: Dissolve 25 mg of 3-Methylpyridazin-4-amine HCl in 25 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Protocol B: HILIC Method (LC-MS Compatible)

Use this method if you need to identify unknown impurities using Mass Spectrometry, as non-volatile ion-pairing salts (like in Method A) will contaminate the MS source.

Reagents
  • Column: HILIC Amide or Bare Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.

  • Buffer: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

Chromatographic Conditions
ParameterSetting
Flow Rate 0.8 mL/min
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Isocratic Ratio 10% A / 90% B (High organic is required for retention in HILIC)
Detection UV @ 254 nm or MS (ESI+)

System Suitability & Validation (Self-Validating Logic)

To ensure the data is trustworthy, every run must pass the following System Suitability Tests (SST). These parameters confirm the column is active and the ion-pairing equilibrium is stable.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)
NMT 1.5Basic amines tend to tail.

indicates secondary silanol interactions or insufficient ion-pairing reagent.
Theoretical Plates (

)
NLT 5,000Ensures column efficiency is sufficient to separate potential synthesis by-products.
Retention Time (

)
5.0 - 8.0 minsIf

min, increase buffer molarity or decrease organic %. If

drifts, equilibrate column longer (IP requires ~30 min equilibration).
RSD (Area) NMT 2.0% (n=5)Confirms injection precision and pump stability.
Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., dissolved in 100% MeOH).

    • Fix: Dissolve sample in Mobile Phase.

  • Problem: Drifting Retention Times.

    • Cause: Temperature fluctuation or incomplete ion-pairing equilibrium.

    • Fix: Use a column oven at 30°C. Flush column with mobile phase for 60 mins before starting.

Analytical Workflow Diagram

Workflow Prep 1. Sample Prep (Dissolve in Mobile Phase) Inj 3. Injection (10 µL) Prep->Inj Equilib 2. Column Equilibration (30-60 mins for IP-HPLC) Equilib->Inj Sep 4. Separation (C18 + Ion Pair) Inj->Sep Data 5. Data Analysis (Calc Tailing & Plates) Sep->Data

Figure 2: Step-by-step analytical workflow for routine QC analysis.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Authoritative standard for SST parameters).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Ion-Pairing mechanisms).

  • PubChem. Compound Summary: 4-Aminopyridine (Analogous Class Reference). National Library of Medicine. (Used for pKa and physicochemical property estimation of aminopyridazines).[2]

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography. (Validation of the ion-pairing strategy for polar amines).

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 3-Methylpyridazin-4-amine Hydrochloride for Drug Discovery

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 3-Methylpyridazin-4-amine hydrochloride, a key heterocyclic building block in medicinal chemistry. Pyridazine scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 3-Methylpyridazin-4-amine hydrochloride, a key heterocyclic building block in medicinal chemistry. Pyridazine scaffolds are privileged structures in drug discovery, known to impart a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Derivatization of the primary amine at the 4-position is a critical strategy for generating novel molecular entities with modulated potency, selectivity, and pharmacokinetic profiles. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions in their experimental design. We present detailed, field-proven protocols for N-acylation, N-alkylation, and advanced palladium-catalyzed cross-coupling reactions, complete with workflow visualizations and comparative data to facilitate library synthesis for drug development professionals.

Introduction: The Pyridazine Core in Medicinal Chemistry

The 3-Methylpyridazin-4-amine scaffold is of significant interest to researchers in drug development. The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets.[4] Its derivatives have demonstrated a vast spectrum of biological activities.[2][5]

The primary amine at the C4 position serves as a versatile synthetic handle for diversification. The hydrochloride salt form of the parent compound enhances its stability and aqueous solubility, making it a convenient starting material for various synthetic transformations.[6] The process of derivatization, which involves replacing a labile hydrogen on the amine with a new functional group, is a cornerstone of medicinal chemistry used to enhance the therapeutic properties of a lead compound.[7] This application note details robust protocols to empower researchers to efficiently explore the chemical space around this valuable scaffold.

Table 1: Physicochemical Properties of 3-Methylpyridazin-4-amine

Property Value Source
Chemical Formula C₅H₇N₃ PubChem[8]
Molecular Weight 109.13 g/mol PubChem[8]
Appearance White to off-white crystalline solid (typical) General Knowledge

| Key Reactive Site | Primary amine at C4 position | Chemical Structure |

Foundational Derivatization Strategies

The exocyclic primary amine of 3-Methylpyridazin-4-amine is a nucleophilic center, making it amenable to a variety of classical and modern synthetic transformations. The following sections detail protocols for two fundamental derivatization techniques: N-acylation and N-alkylation.

N-Acylation: Synthesis of Amide Derivatives

Causality and Rationale: N-acylation is a fundamental reaction that converts the primary amine into an amide. This transformation is crucial as the amide bond is one of the most common functional groups found in pharmaceuticals. The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[7][9] The base is essential to neutralize the HCl generated during the reaction (when using an acyl chloride) and to deprotonate the hydrochloride salt, freeing the nucleophilic amine. The choice of an acylating agent allows for the introduction of a vast array of functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Methylpyridazin-4-amine HCl in aprotic solvent (e.g., CH₂Cl₂ or DMF) add_base Add non-nucleophilic base (e.g., DIPEA, Et₃N) start->add_base 1. Neutralization add_acyl Add acylating agent (e.g., Acyl Chloride) dropwise at 0°C add_base->add_acyl 2. Free Amine react Stir at room temperature (Monitor by TLC) add_acyl->react 3. Acylation quench Quench with H₂O or sat. NaHCO₃ react->quench 4. Completion extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify

Caption: General workflow for the N-acylation of 3-Methylpyridazin-4-amine.

Detailed Protocol: N-Acylation with Benzoyl Chloride

  • Materials:

    • 3-Methylpyridazin-4-amine hydrochloride (1.0 equiv)

    • Benzoyl chloride (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.2 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-Methylpyridazin-4-amine hydrochloride (1.0 equiv).

    • Solvent and Base Addition: Add anhydrous CH₂Cl₂ to dissolve/suspend the starting material. Cool the mixture to 0°C in an ice bath. Add DIPEA (2.2 equiv) dropwise and stir for 15 minutes. The initial equivalent of base neutralizes the hydrochloride salt, and the second is for the HCl byproduct of the acylation.

    • Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 equiv) to the reaction mixture at 0°C. A precipitate may form.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ or Ethyl Acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-acylated pyridazine.

N-Alkylation: Introducing Alkyl Substituents

Causality and Rationale: N-alkylation introduces an alkyl group onto the amine, a key modification for tuning lipophilicity and steric profile. A common method involves using an alkyl halide as the electrophile and a suitable base in a polar aprotic solvent.[10] The choice of base is critical; stronger bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle.[10][11] DMF is a common solvent as it effectively dissolves the amine salt and promotes the Sₙ2 reaction.[11] It is important to control the stoichiometry to minimize the formation of the di-alkylated byproduct.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend 3-Methylpyridazin-4-amine HCl and Base (e.g., K₂CO₃) in DMF add_alkyl Add Alkyl Halide (e.g., Benzyl Bromide) start->add_alkyl 1. Setup react Stir at RT or heat (Monitor by TLC) add_alkyl->react 2. Alkylation quench Quench with H₂O react->quench 3. Completion extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Wash, dry, concentrate, and purify (Column Chromatography) extract->purify

Caption: General workflow for the N-alkylation of 3-Methylpyridazin-4-amine.

Detailed Protocol: N-Alkylation with Benzyl Bromide

  • Materials:

    • 3-Methylpyridazin-4-amine hydrochloride (1.0 equiv)

    • Benzyl bromide (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask, add 3-Methylpyridazin-4-amine hydrochloride (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

    • Solvent and Reagent Addition: Add anhydrous DMF and stir the suspension. Add benzyl bromide (1.2 equiv) to the mixture.

    • Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C for 4-24 hours. The progress of the reaction should be monitored by TLC.

    • Work-up: Upon completion, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The DMF will largely remain in the aqueous phase.

    • Purification: Combine the organic layers and wash thoroughly with water (to remove residual DMF) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via silica gel column chromatography to obtain the N-monoalkylated product.[10]

Advanced Derivatization: Palladium-Catalyzed Cross-Coupling

To achieve greater molecular complexity and synthesize derivatives not accessible through classical methods, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

Buchwald-Hartwig Amination

Causality and Rationale: The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[12][13] This reaction has revolutionized medicinal chemistry by allowing for the synthesis of aryl amines under relatively mild conditions.[14] The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the aryl halide bond, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the key steps of the catalytic cycle and preventing catalyst decomposition.[14]

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)-NHR']⁺ L₂ pd2_complex->amine_adduct Amine Coordination (R'NH₂) amido_complex Ar-Pd(II)-NR' L₂ amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Coupling with 4-Bromotoluene

  • Materials:

    • 3-Methylpyridazin-4-amine hydrochloride (1.0 equiv)

    • 4-Bromotoluene (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

    • Xantphos or similar phosphine ligand (e.g., 4 mol%)

    • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • Inert Atmosphere Setup: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

    • Reagent Preparation: To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (Cs₂CO₃, 2.0 equiv).

    • Addition of Coupling Partners: Add 3-Methylpyridazin-4-amine hydrochloride (1.0 equiv) and 4-bromotoluene (1.1 equiv).

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Coupling

Causality and Rationale: While the Buchwald-Hartwig reaction forms C-N bonds, the Suzuki-Miyaura coupling is the preeminent method for forming C-C bonds.[15] To apply this to our scaffold, one would typically start with a halogenated version of the pyridazine (e.g., 4-bromo-3-methylpyridazine, which would require a separate synthesis). The reaction couples this aryl halide with an organoboron species, most commonly a boronic acid, using a palladium catalyst and a base.[16][17] This strategy is exceptionally powerful for linking the pyridazine core to other aryl or heteroaryl rings, a common motif in kinase inhibitors and other complex pharmaceuticals.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halogenated Pyridazine, Boronic Acid, Pd Catalyst, and Base add_solvent Add degassed solvent system (e.g., Toluene/H₂O) start->add_solvent 1. Setup react Heat under inert atmosphere (Monitor by TLC/LC-MS) add_solvent->react 2. Coupling phase_sep Cool and perform phase separation react->phase_sep 3. Completion extract Extract aqueous layer with organic solvent phase_sep->extract purify Combine organics, dry, concentrate, and purify (Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol Example: Coupling of 4-Bromo-3-methylpyridazine with Phenylboronic Acid

  • Materials:

    • 4-Bromo-3-methylpyridazine (1.0 equiv) (Assumed starting material)

    • Phenylboronic acid (1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 5 mol%)

    • Aqueous Sodium Carbonate (Na₂CO₃) solution (2M, 2.0 equiv)

    • Degassed solvent system (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-3-methylpyridazine (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Solvent and Base Addition: Add the degassed organic solvent, followed by the aqueous Na₂CO₃ solution.

    • Reaction: Heat the biphasic mixture to 80-100°C with vigorous stirring for 4-16 hours, monitoring for completion by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Transfer to a separatory funnel, and separate the layers. Extract the aqueous layer with an organic solvent (e.g., EtOAc).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the C-C coupled product.

Summary and Outlook

The derivatization of 3-Methylpyridazin-4-amine hydrochloride is a gateway to vast libraries of novel compounds with significant potential in drug discovery. This guide has provided detailed, rationale-driven protocols for key transformations including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Table 2: Comparison of Derivatization Strategies

Strategy Bond Formed Key Reagents Typical Conditions Complexity Utility
N-Acylation C(O)-N (Amide) Acyl Chloride, Base (DIPEA) 0°C to RT, CH₂Cl₂ Low Core scaffold modification, H-bond modulation
N-Alkylation C-N (Amine) Alkyl Halide, Base (K₂CO₃) RT to 60°C, DMF Low Tuning lipophilicity and steric properties
Buchwald-Hartwig C(Aryl)-N Aryl Halide, Pd Catalyst, Ligand, Base 80-110°C, Toluene High Linking to (hetero)aromatic systems

| Suzuki Coupling | C(Aryl)-C | Boronic Acid, Pd Catalyst, Base | 80-100°C, Toluene/H₂O | High | C-C bond formation, core extension |

The choice of method should be guided by the specific therapeutic target and the desired physicochemical properties of the final molecule. By understanding the causality behind each protocol, researchers can troubleshoot and adapt these methods to synthesize a diverse range of derivatives for biological screening, accelerating the journey from a simple building block to a potential therapeutic agent.

References

  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • PubChem. (n.d.). 3-methylpyridazin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). International Journal of Science and Research (IJSR).
  • PubChem. (n.d.). 3-Methyl-4-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2963. [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (2021).
  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 15007–15023. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Göker, H., et al. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Taira, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6217. [Link]

  • Volyniuk, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Polymers, 11(11), 1859. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Nolan, S. P., & Cazin, C. S. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6458–6475. [Link]

  • Google Patents. (2009).
  • Namba, K., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(21), 4970–4973. [Link]

  • PubMed. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. Retrieved from [Link]

  • Taira, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Organic & Biomolecular Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. RSC Publishing.
  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • MySkinRecipes. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride.
  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Green Chemistry. (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions. RSC Publishing.
  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2024).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methylpyridazin-4-amine hydrochloride Synthesis

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 3-Methylpyridazin-4-amine hydrochloride. As Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 3-Methylpyridazin-4-amine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges, focusing on the identification and mitigation of byproducts to enhance yield and purity.

The synthesis of substituted pyridazines is a cornerstone of medicinal chemistry, with the resulting scaffolds appearing in numerous therapeutic agents.[1][2] 3-Methylpyridazin-4-amine hydrochloride is a valuable building block in drug discovery. However, its synthesis can be challenging, often leading to a mixture of products that complicates purification and reduces yields. This guide provides expert insights into potential side reactions and offers practical solutions to common problems encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant impurity with the same mass as my product in the final step. What is the likely identity of this byproduct?

A1: The most probable identity of an isomeric byproduct is the regioisomer, 6-Methylpyridazin-4-amine . Its formation is mechanistically plausible and represents a common challenge in the synthesis of unsymmetrically substituted pyridazines.

Causality & Mechanism: The classical and most common synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[3] For 3-methylpyridazine, the logical precursor is a 2-methyl-substituted 1,4-dicarbonyl or a synthetic equivalent. If the dicarbonyl is unsymmetrical, the initial nucleophilic attack by hydrazine can occur at either carbonyl group. While electronic and steric factors may favor one pathway, the reaction often proceeds through both, leading to a mixture of regioisomers that are carried through subsequent synthetic steps.

Below is a diagram illustrating the competing reaction pathways leading to the desired product and its regioisomeric impurity.

G cluster_start Starting Materials cluster_pathways Condensation Pathways cluster_products Final Products (as free base) Start Unsymmetrical 1,4-Dicarbonyl (e.g., 3-Oxo-2-methylbutanal) Attack_A Attack at Carbonyl A Start->Attack_A Path A Attack_B Attack at Carbonyl B Start->Attack_B Path B Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Intermediate_B Intermediate B Attack_B->Intermediate_B Product 3-Methylpyridazin-4-amine Intermediate_A->Product Cyclization & Further Steps Byproduct 6-Methylpyridazin-4-amine Intermediate_B->Byproduct Cyclization & Further Steps

Caption: Competing pathways in pyridazine synthesis.

Troubleshooting & Resolution:

  • Chromatography: These isomers often have very similar polarities. Method development using high-performance liquid chromatography (HPLC) with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers is crucial.

  • Crystallization: Fractional crystallization can sometimes be effective. Experiment with a range of solvent systems (e.g., isopropanol/heptane, ethyl acetate/ethanol) to exploit subtle differences in crystal packing.

  • Synthesis Strategy: Re-evaluate the synthesis route. A strategy that introduces the methyl group regioselectively onto a pre-formed pyridazine ring may offer better control.

Q2: My reaction yields are consistently low, and the crude product is a complex mixture. What are the likely causes?

A2: Low yields and complex mixtures often point to issues with starting materials, reaction conditions, or incomplete reactions. Several side products can contribute to this issue.

Potential Byproducts and Their Origins:

Byproduct IdentityFormation MechanismMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient time, low temperature, or poor reagent stoichiometry.Increase reaction time/temperature. Ensure accurate measurement of reagents. Monitor reaction progress by TLC or LC-MS.
Dihydropyridazine Intermediate Incomplete oxidation of the initially formed dihydropyridazine ring. The pyridazine ring is aromatic, and its formation often requires an oxidant or proceeds via elimination.[3]Introduce a mild oxidant (e.g., air, I₂) if the reaction stalls at the dihydro- stage. Ensure conditions facilitate elimination (e.g., appropriate temperature).
Polymeric Materials Self-condensation of the 1,4-dicarbonyl starting material under acidic or basic conditions, or degradation of hydrazine.Control pH and temperature strictly. Add the dicarbonyl slowly to the hydrazine solution to avoid high local concentrations.
Over-amination Products If the amination step involves harsh conditions or a large excess of the aminating agent, a second amino group may be introduced, or other reactive sites on the ring could be substituted.Use stoichiometric amounts of the aminating agent. Control temperature and reaction time carefully.

Troubleshooting Guide: A Workflow for Impurity Identification

Encountering an unknown byproduct can be a significant roadblock. This workflow provides a systematic approach to identification and resolution.

G start Unknown Peak Detected (LC-MS, NMR) ms_analysis Step 1: Analyze Mass Spectrum - Obtain high-resolution mass. - Compare M+H⁺ with target product. start->ms_analysis isomeric_check Is mass identical to product? ms_analysis->isomeric_check nmr_analysis Step 2: Analyze ¹H NMR Spectrum - Check for unreacted starting materials. - Look for characteristic pyridazine ring protons. sm_check Do NMR signals match starting materials? nmr_analysis->sm_check isomeric_check->nmr_analysis No isolate Step 3: Isolate Impurity (Prep-HPLC, Column Chromatography) isomeric_check->isolate Yes sm_check->isolate No conclusion_sm Conclusion: Unreacted SM Optimize reaction conditions. sm_check->conclusion_sm Yes structure_elucidation Step 4: Structure Elucidation (2D NMR: COSY, HSQC, HMBC) isolate->structure_elucidation conclusion_isomer Conclusion: Regioisomer (e.g., 6-Methylpyridazin-4-amine) structure_elucidation->conclusion_isomer conclusion_other Conclusion: Novel Byproduct Use structural data to propose formation mechanism. structure_elucidation->conclusion_other

Caption: Workflow for identifying unknown byproducts.

Experimental Protocol: Baseline Synthesis and Analysis

This protocol provides a standard method against which troubleshooting efforts can be benchmarked.

Step 1: Synthesis of 3-Methylpyridazine (Hypothetical)

  • To a solution of hydrazine hydrate (1.0 eq) in ethanol at 0 °C, add a solution of 3-oxo-2-methylbutanal (1.0 eq) in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Heat the mixture to reflux for 12 hours. An oxidizing agent may be required if the dihydropyridazine intermediate is stable.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude 3-methylpyridazine by column chromatography.

Step 2: Amination and Salt Formation

  • The subsequent amination and hydrochloride salt formation steps must be performed under carefully controlled conditions to avoid over-reaction or side product formation.[4]

  • Purify the final product, 3-Methylpyridazin-4-amine hydrochloride, by recrystallization.

Analytical Characterization:

  • ¹H NMR: To confirm the identity of the desired 3-methyl isomer versus the 6-methyl byproduct, pay close attention to the coupling constants and chemical shifts of the aromatic protons on the pyridazine ring. The proximity of the methyl group to the different ring nitrogens will induce distinct electronic environments.

  • LC-MS: Develop a gradient method that can resolve the product from its main regioisomer and other potential impurities.

By understanding the potential side reactions and employing a systematic approach to troubleshooting, researchers can significantly improve the efficiency and success rate of 3-Methylpyridazin-4-amine hydrochloride synthesis.

References

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link][3]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link][5]

  • Wikipedia. Pyridazine. Available at: [Link][1]

  • El-Gazzar, A. B. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(9), 1199. Available at: [Link][2]

Sources

Optimization

Technical Support Center: 3-Methylpyridazin-4-amine Hydrochloride

Welcome to the technical support guide for 3-Methylpyridazin-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable het...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methylpyridazin-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological screening data.[1][2] This guide provides in-depth, experience-driven troubleshooting advice to help you overcome common purification challenges and achieve the desired purity for your research.

Part 1: Initial Purity Assessment & Impurity Profiling

Before attempting any purification, it is critical to understand the nature of your crude material. A preliminary analysis will inform your choice of purification strategy and prevent unnecessary yield loss.

Q1: What are the likely impurities in my crude 3-Methylpyridazin-4-amine hydrochloride?

A1: The impurity profile is intrinsically linked to the synthetic route employed. While specific impurities vary, they generally fall into these categories:

  • Unreacted Starting Materials: For instance, if synthesizing from a precursor like 4-chloro-3-methylpyridazine, residual amounts may remain.

  • Reaction Byproducts: Incomplete reactions or side reactions can generate isomers, over-alkylated products, or polymeric materials.

  • Reagents and Solvents: Residual catalysts, acids, bases, and solvents used during the synthesis and workup are common. For example, inorganic salts from neutralization steps can be present.[3]

  • Degradation Products: Heterocyclic amines can be sensitive to air and light, potentially leading to oxidized or rearranged byproducts.

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A multi-technique approach is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at low pH) is a good starting point.[4] UV detection is typically effective for this aromatic heterocycle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation and can reveal the presence of organic impurities, even if they are structurally similar to the target compound. Integration of impurity peaks relative to the product peaks can give a quantitative estimate of purity.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for a qualitative assessment of the number of components in your mixture. It is invaluable for monitoring the progress of your purification.[4]

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.[5]

Technique Primary Use Key Considerations
HPLC Quantitative purity determination (%)Method development may be required. Use of a buffer is recommended for sharp peaks.
¹H NMR Structural confirmation, identification of organic impuritiesRequires deuterated solvents. Can be less sensitive to non-proton-containing impurities.
TLC Qualitative assessment, reaction/fraction monitoringFast and inexpensive. Choice of mobile phase is critical for good separation.
GC-MS Identification of volatile impurities and byproductsSample must be volatile or derivatized. Provides mass information for identification.

Part 2: Troubleshooting Purification Methods

Based on your initial analysis, you can select an appropriate purification strategy. This section addresses common failures and provides corrective actions.

Workflow: Selecting a Purification Strategy

This decision tree can guide your choice of the primary purification method based on the nature of the impurities identified.

Purification_Decision_Tree start Crude 3-Methylpyridazin-4-amine HCl (Solid) impurity_type What is the primary impurity type? start->impurity_type inorganic Inorganic Salts / Highly Polar Impurities impurity_type->inorganic Inorganic organic_neutral Neutral / Non-basic Organic Impurities impurity_type->organic_neutral Organic (Neutral/Acidic) organic_similar Structurally Similar / Isomeric Impurities impurity_type->organic_similar Organic (Basic/Similar Polarity) recrystallization Recrystallization inorganic->recrystallization acid_base Acid-Base Extraction organic_neutral->acid_base chromatography Column Chromatography organic_similar->chromatography acid_base->recrystallization Follow with... Acid_Base_Workflow start 1. Dissolve crude HCl salt in water basify 2. Add aqueous base (e.g., NaOH) to pH > 10 to form free amine start->basify extract 3. Extract with organic solvent (e.g., DCM, EtOAc) multiple times basify->extract separate 4. Separate layers. (Product is in organic phase) extract->separate wash 5. Wash combined organic layers with brine separate->wash dry 6. Dry organic layer over Na2SO4 or MgSO4 wash->dry concentrate 7. Filter and concentrate to get purified free base dry->concentrate reform_salt 8. Redissolve in suitable solvent (e.g., Ether, EtOAc) and add HCl concentrate->reform_salt isolate 9. Isolate pure HCl salt by filtration reform_salt->isolate

Caption: Step-by-step workflow for purification via acid-base extraction.

Q6: I formed an emulsion during the extraction that won't separate. What do I do?

A6: Emulsions are common when dealing with salts and basic solutions.

Causality & Solution:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively increases the surface area between the two immiscible phases, promoting emulsion formation.

    • Protocol: Gently rock or invert the funnel instead of vigorous shaking.

  • High pH: Very high concentrations of base can lead to saponification of trace ester impurities, creating soap-like molecules that stabilize emulsions.

    • Protocol: Use a concentration of base sufficient to deprotonate your amine without being excessively high (e.g., 1-2 M NaOH).

  • Breaking the Emulsion: To resolve an existing emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion and force separation of the layers.

Guide 3: Column Chromatography

Chromatography is reserved for difficult separations where recrystallization and extraction fail, such as separating isomers or impurities with very similar polarity.

Q7: My amine is streaking badly on my silica gel column, and I'm getting poor separation.

A7: This is a classic problem. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to tailing and sometimes irreversible adsorption. [6] Causality & Solution:

  • Acid-Base Interaction: The lone pair on the amine nitrogen forms a strong interaction with the acidic protons of the silica gel.

    • Protocol 1 (Mobile Phase Modification): Add a small amount (0.5-1%) of a volatile competing base, like triethylamine (TEA) or ammonia in methanol, to your mobile phase. This additive will occupy the acidic sites on the silica, allowing your target compound to elute cleanly. [6] * Protocol 2 (Use a Different Stationary Phase): If streaking persists, switch to a more inert or basic stationary phase. Alumina (basic or neutral) is a common alternative to silica gel for basic compounds. Alternatively, amine-functionalized silica can be used.

References

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications.
  • PubMed Central (PMC), NIH. (2022). Trichloroacetic acid fueled practical amine purifications.
  • BenchChem. (2025). Technical Support Center: Purification of Long-Chain Amines.
  • Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
  • BLD Pharm. (n.d.). 1443980-51-5|3-Methylpyridazin-4-amine hydrochloride.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • MySkinRecipes. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride.
  • Acta Poloniae Pharmaceutica. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Medicinal Chemistry Communications. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • ChemicalBook. (2025). 3-Amino-4-methylpyridine.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Analysis of 3-Aminopyridazine Derivatives: Structural Tuning for CNS and Oncology Applications

Executive Summary The 3-aminopyridazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its 1,2-diazine core which offers unique hydrogen-bonding capabilities and -stacking potential....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminopyridazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its 1,2-diazine core which offers unique hydrogen-bonding capabilities and


-stacking potential. Unlike its pyridine bioisosteres, the pyridazine ring possesses a higher dipole moment and lower basicity (

~ 2.3 for the ring nitrogens), allowing for distinct pharmacokinetic tuning.

This guide provides a technical comparison of two distinct classes of aminopyridazine derivatives:

  • 6-Aryl-3-aminopyridazines (e.g., Minaprine): Optimized for Acetylcholinesterase (AChE) inhibition and CNS penetration.

  • GABA-Mimetic Aminopyridazines (e.g., Gabazine/SR-95531): Designed as highly specific, zwitterionic GABA-A receptor antagonists.

We further explore emerging Kinase-Targeted Derivatives (PIM-1 inhibitors) to demonstrate the scaffold's versatility in oncology.

Part 1: Structural Classes & SAR Logic

The biological trajectory of the 3-aminopyridazine core is dictated by substitutions at the


 position and the 

-alkylation of the exocyclic amine.
Comparative Scaffold Architecture
FeatureClass A: Minaprine Analogs Class B: Gabazine Analogs Class C: Kinase Inhibitors
Core Scaffold 3-amino-6-phenylpyridazineHydro-pyridazin-3-imine3-amino-6-heteroarylpyridazine
Primary Target Acetylcholinesterase (AChE)GABA-A Receptor (Antagonist)PIM-1 / CDK Kinases
Key Substituent (

)
Morpholine-ethyl group (Basic)Carboxylic acid tail (Acidic)Hinge-binding motif (Amide/Urea)
Electronic State Cationic at phys. pH (Amine)Zwitterionic (Amine + Acid)Neutral / H-Bond Donor
BBB Permeability High (CNS Active)Low (Peripheral/Probe use)Moderate (Tunable)
Visualization: Structural Activity Relationship (SAR) Flow

The following diagram illustrates how the core scaffold is derivatized to access distinct biological spaces.

SAR_Logic Core 3-Aminopyridazine Core Scaffold Sub_A Modification A: Lipophilic Amine Sidechain (e.g., Morpholine) Core->Sub_A Alkylation Sub_B Modification B: Carboxylic Acid Tail (GABA Mimic) Core->Sub_B Acid Functionalization Sub_C Modification C: Fused Heterocycles (Hinge Binder) Core->Sub_C Heteroaryl Coupling Target_A Target: AChE / Muscarinic M1 (Minaprine) Sub_A->Target_A High BBB Penetration Target_B Target: GABA-A Receptor (Gabazine) Sub_B->Target_B Zwitterionic Lock Target_C Target: PIM-1 Kinase (Oncology Leads) Sub_C->Target_C ATP Competition

Caption: Divergent synthesis pathways transforming the 3-aminopyridazine core into neuro-therapeutics or chemical probes.

Part 2: Therapeutic Efficacy & Quantitative Profiling

Potency & Selectivity Comparison

The following data synthesizes experimental values from key medicinal chemistry literature (see References).

MetricMinaprine (AChE Inhibitor) Gabazine (GABA-A Antagonist) PIM-1 Inhibitor (SGI-1776 Analog)
Primary


(AChE) [1]

(GABA-A) [2]

(PIM-1) [3]
Mechanism Reversible, CompetitiveCompetitive AntagonistATP-Competitive Inhibitor
Selectivity 3-fold vs BChE>100-fold vs GABA-B>50-fold vs CDK2
LogP (Lipophilicity) 2.54 (Good CNS entry)-1.5 (Poor CNS entry)3.2 (High Membrane Perm.)
Half-Life (

)
~2.5 hoursRapid ClearanceVariable (Scaffold dependent)
Mechanistic Causality
  • Minaprine: The 3-amino group acts as a hydrogen bond donor to the catalytic triad of AChE, while the phenyl ring at

    
     engages in 
    
    
    
    stacking with the aromatic gorge of the enzyme. The morpholine side chain improves solubility and mimics the choline headgroup.
  • Gabazine: The carboxylic acid moiety mimics the carboxylate of GABA, locking into the arginine residues of the receptor binding pocket. However, the bulky pyridazine ring prevents the receptor conformational change required for channel opening (chloride influx), acting as a "doorstop."

Part 3: Experimental Protocols

Protocol A: Ellman’s Assay for AChE Inhibition

Applicability: Validating Minaprine-class derivatives.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman’s Reagent) to form the yellow anion 5-thio-2-nitrobenzoic acid, quantifiable at 412 nm.

Workflow Diagram:

Ellman_Assay Step1 Step 1: Enzyme Prep Dilute AChE in 0.1M Phosphate Buffer (pH 8.0) Step2 Step 2: Inhibitor Incubation Add Aminopyridazine Derivative (10 min, 25°C) Step1->Step2 Step3 Step 3: Substrate Addition Add ATCh (0.5 mM) + DTNB (0.3 mM) Step2->Step3 Step4 Step 4: Kinetic Reading Measure Absorbance @ 412 nm (0-5 min) Step3->Step4 Step5 Step 5: Data Analysis Calculate % Inhibition vs Control Step4->Step5

Caption: Step-by-step workflow for the colorimetric determination of AChE inhibition.

Detailed Procedure:

  • Buffer Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Enzyme Solution: Dissolve Electrophorus electricus AChE (Sigma-Aldrich) to 0.03 U/mL in buffer.

  • Inhibitor Series: Dissolve aminopyridazine derivatives in DMSO. Prepare serial dilutions (e.g., 0.1

    
     to 100 
    
    
    
    ).
  • Reaction Assembly: In a 96-well plate:

    • 150

      
       Buffer
      
    • 20

      
       Enzyme Solution
      
    • 10

      
       Inhibitor (or DMSO control)
      
    • Incubate for 10 minutes at 25°C.

  • Initiation: Add 10

    
     of DTNB/ATCh mixture (final conc: 0.3 mM DTNB, 0.5 mM ATCh).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot the slope (rate) vs. inhibitor concentration to derive

    
    .
    
Protocol B: General Synthesis of 3-Amino-6-Arylpyridazines

Applicability: Creating the core scaffold.

  • Starting Material: 3-chloro-6-phenylpyridazine.

  • Nucleophilic Substitution: React with the desired amine (e.g., 2-morpholinoethanamine) in a sealed tube.

    • Solvent: Ethanol or n-Butanol.

    • Conditions: Reflux at 120°C for 12-24 hours.

    • Catalyst: Optional addition of NaI or

      
       to accelerate the reaction.
      
  • Purification: Evaporate solvent. Partition between DCM and water (pH 9). Recrystallize from EtOAc/Hexane.

  • Validation: NMR (

    
    , 
    
    
    
    ) and HRMS. Key Signal: Disappearance of the C-Cl stretch and appearance of amine NH signals.

Part 4: Critical Analysis & Field Insights

The "Scaffold Hopping" Advantage

In drug discovery, the aminopyridazine ring is often used to replace aminopyridine rings (a "scaffold hop").

  • Why? The extra nitrogen in the ring lowers the

    
     of the exocyclic amine.
    
  • Effect: This reduces non-specific binding to plasma proteins (AGP) and improves the free fraction of the drug in the brain.

  • Toxicity Warning: Hydrazine-containing metabolites can be toxic. However, the stable aromatic pyridazine ring generally resists ring-opening metabolism better than non-aromatic hydrazines.

Limitations
  • Gabazine Analogs: Due to the zwitterionic nature (Class B), these derivatives have zero oral bioavailability and cannot cross the BBB. They are strictly useful as in vitro tools or for intrathecal administration in research models.

  • Minaprine Analogs: While effective, the 3-aminopyridazine moiety can sometimes be associated with convulsive risk if selectivity for GABA receptors is not sufficiently "dialed out" via bulky substitutions.

References

  • Wermuth, C. G., et al. (1986). "3-Aminopyridazine derivatives with cholinergic and nootropic activities: Structure-activity relationships of minaprine analogs." Journal of Medicinal Chemistry.

  • Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Brain Research.

  • Barberis, A., et al. (2018). "GABA-A Receptor Modulation by Aminopyridazine Derivatives." Frontiers in Pharmacology.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • BenchChem. (2025). "Comparative Analysis of Aminopyridine and Aminopyridazine Derivatives." BenchChem Technical Library.

Validation

Publish Comparison Guide: 3-Methylpyridazin-4-amine Hydrochloride Target Validation

This guide outlines a rigorous target validation framework for 3-Methylpyridazin-4-amine hydrochloride , a specialized heterocyclic fragment.[1][2][3] Unlike established drugs with a single defined mechanism, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous target validation framework for 3-Methylpyridazin-4-amine hydrochloride , a specialized heterocyclic fragment.[1][2][3]

Unlike established drugs with a single defined mechanism, this compound acts as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[2][3] Its structural homology to 4-Aminopyridine (4-AP) suggests activity at voltage-gated potassium channels (Kv), while its pyridazine core links it to GABAergic modulation seen in analogs like Minaprine.[1][3]

Executive Summary & Scaffold Analysis

3-Methylpyridazin-4-amine hydrochloride is a polar, low-molecular-weight fragment (


 Da).[1][2][3] In medicinal chemistry, it serves as a bioisostere for the pyridine ring, offering altered hydrogen-bonding vectors and reduced lipophilicity (LogP) compared to standard phenyl or pyridine scaffolds.[3]

Primary Target Classes for Validation:

  • Voltage-Gated Potassium Channels (

    
    ):  Based on bioisosteric replacement of the CH group in 4-Aminopyridine (4-AP) with a Nitrogen atom.[1][2][3]
    
  • GABA-A Receptors: Based on the pharmacophore established by arylaminopyridazine antagonists (e.g., SR-95531).[1][2][3]

  • Kinase Hinge Binding: As a bidentate ligand for the ATP-binding pocket.[1][2][3]

Comparative Profile: The "4-Amino" Heterocycle Family

The following table compares 3-Methylpyridazin-4-amine against its primary structural competitors/analogs.

Feature3-Methylpyridazin-4-amine 4-Aminopyridine (4-AP) Minaprine Core (3-Amino-4-methyl...)[1][2][3]
Primary Target Investigational (

/ Kinase)

Channels (Validated)
MAO-A / Acetylcholinesterase
H-Bond Donors 2 (Exocyclic

)
2 (Exocyclic

)
1 (Substituted Amine)
H-Bond Acceptors 2 (Ring Nitrogens)1 (Ring Nitrogen)2 (Ring Nitrogens)
Basicity (

)
Lower (~5.5 - 6.[1][3][4]0)High (~9.[2][3]1)Moderate
Validation Status Fragment Hit / Probe FDA Approved Drug (Ampyra)Withdrawn Drug (Convulsant risk)
Key Advantage Lower basicity reduces non-specific binding; extra N offers novel vector.[3]High potency but high toxicity (seizures).[2][3]Proven CNS penetration.[1][2]

Target Validation Protocol: Voltage-Gated Potassium Channels ( )

Rationale: The structural overlap with 4-AP suggests this scaffold may block the intracellular pore of


 channels.[1][2] Validation requires electrophysiological confirmation of state-dependent block.[1][2]
Experimental Workflow: Automated Patch Clamp

Objective: Quantify the


 of 3-Methylpyridazin-4-amine against 

and

channels.

Step-by-Step Methodology:

  • Cell Line Generation: Stable transfection of CHO-K1 cells with hKv1.1 (KCNA1 gene).[1][2][3]

  • Solution Preparation:

    • Extracellular:[3] 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).[2][3]
    • Intracellular:[3][5] 140 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Compound: Dissolve 3-Methylpyridazin-4-amine HCl in DMSO (Stock 100 mM), dilute to 0.1–1000

      
       in extracellular buffer.[1][2][3]
      
  • Voltage Protocol:

    • Hold membrane potential at -80 mV.[1][2][3]

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Apply compound during the inter-pulse interval.[2]

  • Data Analysis:

    • Measure peak tail current amplitude.[1][2]

    • Calculate inhibition:

      
      .[3]
      
    • Validation Check: Use 1 mM 4-AP as a positive control. If 4-AP fails to block >50%, the assay system is invalid.[1][2]

Mechanism of Action (Hypothetical)

The diagram below illustrates the proposed blocking mechanism compared to 4-AP.

Kv_Blockade cluster_legend Validation Logic Target Kv Channel Pore (Intracellular Vestibule) Effect Inhibition of K+ Efflux (Repolarization Delay) Target->Effect Stabilizes Open/Inactivated State Probe 3-Methylpyridazin-4-amine (Cationic Form) Probe->Target Moderate Affinity (Lower pKa effect) Control 4-Aminopyridine (Reference) Control->Target High Affinity Block Validation If Probe mimics Control -> Validated Kv Scaffold Effect->Validation

Figure 1: Comparative mechanism of channel blockade. The pyridazine scaffold is tested for its ability to mimic the pharmacophore of 4-AP.

Target Validation Protocol: GABA-A Receptor Antagonism

Rationale: Pyridazine derivatives (e.g., SR-95531/Gabazine) are potent GABA antagonists.[1][2][3] The 3-methyl-4-amino substitution pattern must be profiled for "off-target" convulsant risk or "on-target" therapeutic potential.[1][2][3]

Experimental Workflow: Radioligand Displacement Assay

Objective: Determine if the compound competes with


-GABA or 

-Muscimol for the orthosteric binding site.[1][3]

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4).[1][2][3] Centrifuge at 20,000g.

  • Incubation:

    • Mix 200

      
       membrane protein with 5 nM 
      
      
      
      -GABA.[1][2][3]
    • Add increasing concentrations of 3-Methylpyridazin-4-amine (

      
       to 
      
      
      
      M).[1][2][3]
    • Non-Specific Binding Control: Add 100

      
       unlabeled GABA.
      
  • Filtration: Incubate for 30 min at 4°C, then rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure radioactivity (CPM) bound to filters.[1][2][3]

  • Causality Check: If the compound displaces GABA but does not activate the channel (measured via Chloride flux assay), it is a validated Antagonist .[2][3]

Fragment-Based Screening (Kinase/Epigenetic Targets)

In modern FBDD, this molecule is validated as a "seed" for larger inhibitors.[2][3]

  • Technique: Surface Plasmon Resonance (SPR).[2][3]

  • Validation Standard: Since fragments have low affinity (

    
     in mM range), "Square Wave" sensorgrams are expected.
    
  • Critical Control: Use Staurosporine as a reference binder for kinase assays to ensure protein viability.[1][2]

Signaling Pathway Context

The following diagram places the compound within the context of neuronal excitability, highlighting where its dual-potential (Kv Block vs. GABA Antagonism) impacts signaling.[3]

Signaling_Pathway Input_Exc Excitatory Input (Glutamate) R_NMDA NMDA/AMPA Receptors Input_Exc->R_NMDA Input_Inh Inhibitory Input (GABA) R_GABA GABA-A Receptor Input_Inh->R_GABA Depol Membrane Depolarization R_NMDA->Depol R_GABA->Depol Cl- Influx (Hyperpolarization) Kv Kv Channels (Repolarization) Kv->Depol K+ Efflux (Restores Potential) Probe 3-Methylpyridazin-4-amine Probe->R_GABA ANTAGONISM? (Reduces Inhibition) Probe->Kv BLOCK? (Increases Excitability) Depol->Kv Voltage Sensor AP Action Potential Firing Depol->AP Threshold Reached

Figure 2: Potential impact points.[3] Validation studies must distinguish between Kv blockade (enhancing signal duration) and GABA antagonism (disinhibiting signal).[3]

References

  • Wermuth, C. G., et al. (1987).[2][3] "Pyridazine derivatives with GABA-antagonistic activity."[1][2][3][6][7] Journal of Medicinal Chemistry.

  • Judge, S. I., & Bever, C. T. (2006).[2][3] "Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications." Pharmacology & Therapeutics.[1][2]

  • Jankovic, J. (2013).[2][3] "Dalfampridine (4-Aminopyridine) for the treatment of multiple sclerosis."[1][3][8] Expert Review of Neurotherapeutics.

  • PubChem. (2024).[1][2][3][4] "3-Methylpyridazin-4-amine hydrochloride Compound Summary." National Library of Medicine.[1][2] [3]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Methylpyridazin-4-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction 3-Methylpyridazin-4-amine hydrochloride is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylpyridazin-4-amine hydrochloride is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of prominent synthetic routes to 3-Methylpyridazin-4-amine hydrochloride, offering detailed experimental protocols and supporting data to inform strategic decisions in chemical synthesis.

Overview of Synthetic Strategies

The synthesis of 3-Methylpyridazin-4-amine hydrochloride can be broadly approached through three distinct strategies, each with its own set of advantages and challenges:

  • Route 1: Nitration and Subsequent Reduction of 3-Methylpyridazine. This classical approach involves the introduction of a nitro group at the 4-position of a 3-methylpyridazine precursor, followed by its reduction to the desired amine.

  • Route 2: Nucleophilic Aromatic Substitution on a Dihalopyridazine Precursor. This strategy relies on the sequential and selective displacement of two halogen atoms on a pyridazine ring with a methyl group and an amino group.

  • Route 3: Construction from a Pyridazinone Core. This route involves the initial formation of a pyridazinone ring system, which is then functionalized with the required methyl and amino groups.

This guide will now delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis.

Route 1: Nitration and Reduction of 3-Methylpyridazine

This route is a conceptually straightforward approach, leveraging well-established nitration and reduction chemistries. The key challenge lies in the synthesis of the starting material, 3-methylpyridazine, and controlling the regioselectivity of the nitration.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nitropyridine 1-oxide (Analogue to Pyridazine)

A common strategy for the nitration of pyridine derivatives, which can be adapted for pyridazines, involves the activation of the ring through N-oxidation.

  • Procedure: To a solution of 3-methylpyridine (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide is added. The mixture is heated to 70-80°C for several hours. After cooling, the excess solvent is removed under reduced pressure. The resulting 3-methylpyridine 1-oxide is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (e.g., 100°C)[1]. The reaction mixture is then carefully poured onto ice and neutralized to precipitate the 3-methyl-4-nitropyridine 1-oxide[1].

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.

  • Procedure: The 3-methyl-4-nitropyridazine (or its N-oxide) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete, as monitored by TLC or LC-MS[2]. After filtration of the catalyst, the solvent is evaporated to yield the crude 3-methylpyridazin-4-amine.

Step 3: Formation of the Hydrochloride Salt

  • Procedure: The crude 3-methylpyridazin-4-amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried.

Causality and Mechanistic Insights

The N-oxidation of the pyridazine ring in the first step is crucial as it deactivates the ring towards electrophilic attack, but the N-oxide group itself is an ortho-, para-director. This directs the incoming nitro group to the 4-position. The subsequent reduction of the nitro group is a standard transformation. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

Visualization of Workflow

Route1 cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 3-Methylpyridazine 3-Methylpyridazine 3-Methyl-4-nitropyridazine 3-Methyl-4-nitropyridazine 3-Methylpyridazine->3-Methyl-4-nitropyridazine HNO3, H2SO4 3-Methylpyridazin-4-amine 3-Methylpyridazin-4-amine 3-Methyl-4-nitropyridazine->3-Methylpyridazin-4-amine H2, Pd/C 3-Methylpyridazin-4-amine HCl 3-Methylpyridazin-4-amine HCl 3-Methylpyridazin-4-amine->3-Methylpyridazin-4-amine HCl HCl

Caption: Workflow for the synthesis of 3-Methylpyridazin-4-amine hydrochloride via nitration and reduction.

Route 2: Nucleophilic Aromatic Substitution on a Dihalopyridazine

This route offers a convergent approach where the pyridazine core is pre-formed with leaving groups (halogens) at the 3 and 4 positions, which are then sequentially substituted. The success of this route hinges on the differential reactivity of the two halogen atoms, allowing for selective substitution.

Experimental Protocol

Step 1: Synthesis of 3,4-Dichloropyridazine

  • Procedure: A common starting material for this route is maleic anhydride. It is first reacted with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine[3]. A patent describes a method to synthesize 3,4-dichloropyridazine from a precursor derived from the reaction of hydrazine hydrate with a suitable 1,4-dicarbonyl compound, followed by chlorination with POCl₃[4].

Step 2: Selective Methylation

The introduction of the methyl group at the 3-position can be challenging and may require organometallic reagents.

  • Procedure: A potential method involves a cross-coupling reaction. For instance, 3,4-dichloropyridazine could be reacted with a methylating agent such as methylmagnesium bromide or trimethylaluminum in the presence of a suitable catalyst (e.g., a palladium or nickel complex). The selectivity for the 3-position would depend on the electronic and steric environment of the two chlorine atoms.

Step 3: Amination

The remaining chlorine at the 4-position is then displaced by an amino group.

  • Procedure: The 3-methyl-4-chloropyridazine intermediate is heated with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel at elevated temperatures. The use of a copper catalyst can sometimes facilitate this reaction. Selective monoamination of dichloroheteroarenes can often be achieved under catalyst-free conditions, taking advantage of the deactivating effect of the first introduced amino group on the remaining halogen[5].

Step 4: Formation of the Hydrochloride Salt

  • Procedure: This step is identical to that described in Route 1.

Causality and Mechanistic Insights

The chlorine atoms at the 3- and 6-positions of pyridazine are generally more reactive towards nucleophilic substitution than those at the 4- and 5-positions due to the electron-withdrawing effect of the adjacent nitrogen atoms. In 3,4-dichloropyridazine, the C-3 position is adjacent to one nitrogen, while the C-4 is between the two nitrogens in the tautomeric pyridazinium form, which could influence their relative reactivity. Selective substitution can be a significant challenge, and reaction conditions must be carefully optimized.

Visualization of Workflow

Route2 cluster_start Starting Material cluster_step1 Step 1: Selective Methylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation 3,4-Dichloropyridazine 3,4-Dichloropyridazine 3-Methyl-4-chloropyridazine 3-Methyl-4-chloropyridazine 3,4-Dichloropyridazine->3-Methyl-4-chloropyridazine Methylating agent, Catalyst 3-Methylpyridazin-4-amine 3-Methylpyridazin-4-amine 3-Methyl-4-chloropyridazine->3-Methylpyridazin-4-amine NH3, heat 3-Methylpyridazin-4-amine HCl 3-Methylpyridazin-4-amine HCl 3-Methylpyridazin-4-amine->3-Methylpyridazin-4-amine HCl HCl

Caption: Workflow for the synthesis of 3-Methylpyridazin-4-amine hydrochloride via nucleophilic substitution.

Route 3: Construction from a Pyridazinone Core

This strategy involves building the pyridazine ring as a pyridazinone, which offers different handles for subsequent functionalization compared to the fully aromatic pyridazine.

Experimental Protocol

Step 1: Synthesis of a 3-Methylpyridazin-4-one Precursor

  • Procedure: A plausible approach starts with the condensation of a 1,3-dicarbonyl compound with hydrazine. For example, a β-ketoester bearing a methyl group at the appropriate position could be reacted with hydrazine to form the pyridazinone ring. A relevant study describes the synthesis of 4-amino-3(2H)pyridazinone derivatives, which could be adapted[6].

Step 2: Conversion of the Carbonyl to an Amine

This transformation can be achieved via a reductive amination process.

  • Procedure: The 3-methylpyridazin-4-one is reacted with an aminating agent, such as ammonia or hydroxylamine, to form an imine or oxime intermediate. This intermediate is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation[7][8]. The choice of reducing agent is critical to avoid reduction of the pyridazine ring[8].

Step 3: Formation of the Hydrochloride Salt

  • Procedure: This step is identical to that described in the previous routes.

Causality and Mechanistic Insights

The formation of the pyridazinone ring from a dicarbonyl compound and hydrazine is a classic and robust method for constructing this heterocyclic system. The subsequent conversion of the ketone to an amine via reductive amination is a versatile and widely used transformation in organic synthesis. This route avoids the use of harsh nitrating conditions and potentially difficult selective halogen substitutions.

Visualization of Workflow

Route3 cluster_start Starting Material cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Salt Formation 1,3-Dicarbonyl Precursor 1,3-Dicarbonyl Precursor 3-Methylpyridazin-4-one 3-Methylpyridazin-4-one 1,3-Dicarbonyl Precursor->3-Methylpyridazin-4-one Hydrazine 3-Methylpyridazin-4-amine 3-Methylpyridazin-4-amine 3-Methylpyridazin-4-one->3-Methylpyridazin-4-amine 1. NH2OH or NH3 2. Reducing Agent 3-Methylpyridazin-4-amine HCl 3-Methylpyridazin-4-amine HCl 3-Methylpyridazin-4-amine->3-Methylpyridazin-4-amine HCl HCl

Caption: Workflow for the synthesis of 3-Methylpyridazin-4-amine hydrochloride from a pyridazinone core.

Comparative Analysis

ParameterRoute 1: Nitration & ReductionRoute 2: Nucleophilic SubstitutionRoute 3: Pyridazinone Core
Starting Materials 3-Methylpyridazine (may require synthesis)3,4-Dichloropyridazine (from maleic anhydride)Substituted 1,3-dicarbonyl compounds
Number of Steps 3-4 (including synthesis of starting material)3-43
Key Challenges Synthesis of starting material, regioselectivity of nitration, harsh reaction conditions.Selective substitution of two halogens, potential use of organometallics.Synthesis of the correct dicarbonyl precursor, optimization of reductive amination.
Potential Yields Variable, can be moderate to good.Moderate, highly dependent on selectivity.Can be good to excellent with optimized steps.
Scalability Potentially challenging due to nitration step.Can be scalable if selectivity is controlled.Generally good scalability.
Safety & Environmental Use of strong acids and nitric acid raises safety and environmental concerns.Use of halogenated compounds and potentially pyrophoric organometallics.Generally milder conditions, but depends on the specific reagents used for reductive amination.
Versatility Limited by the availability of substituted pyridazines.Potentially versatile for introducing other groups at the 3-position.Highly versatile for creating analogues by modifying the dicarbonyl precursor.

Conclusion and Recommendations

Each of the presented synthetic routes to 3-Methylpyridazin-4-amine hydrochloride offers a unique set of advantages and disadvantages.

  • Route 1 is a classic approach but may be hampered by the availability of the starting material and the harsh conditions of the nitration step, making it less ideal for large-scale synthesis.

  • Route 2 provides a more convergent synthesis, but the key challenge of achieving selective substitution of the two chlorine atoms requires careful optimization and may not be straightforward.

  • Route 3 , starting from a pyridazinone core, appears to be the most promising for both laboratory-scale synthesis and potential scale-up. The construction of the pyridazinone ring is typically robust, and the subsequent reductive amination is a well-understood and versatile transformation. This route likely offers the best combination of efficiency, scalability, and versatility for producing 3-Methylpyridazin-4-amine hydrochloride and its analogues.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the scale of synthesis, the need for analogue synthesis, and the available resources and expertise. This guide provides the foundational information to make an informed decision.

References

  • Novel synthesis method of 3,4-dichloropyridazine. CN104211644A.
  • Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1 - Semantic Scholar. [Link]

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. [Link]

  • 3-Methyl-4-nitropyridine | C6H6N2O2 | CID 818233 - PubChem. [Link]

  • Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. US9951012B2.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. [Link]

  • Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent - ResearchGate. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - NIH. [Link]

  • Process for preparation of nitropyridine deriv
  • A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. [Link]

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - FLORE. [Link]

  • Optimized selective N-methylation of peptides on solid support - PubMed. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. [Link]

  • Conversion 1-amino-2-imino-pyridine derivative (3d) to 2-aminopyridine... - ResearchGate. [Link]

  • Process for purification of 3,6-dichloropyridazine. US3004027A.
  • On the selective N-methylation of BOC-protected amino acids - PubMed. [Link]

  • Synthesis of pyridazine derivatives. XIV. On the methylation of 4-amino-3(2H)pyridazinone derivatives - PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Patent Landscape of 3-Methylpyridazin-4-amine Hydrochloride and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, aminopyridazines represent a class of compounds with significant potential in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, aminopyridazines represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a detailed analysis of 3-Methylpyridazin-4-amine hydrochloride, a specific member of this family. However, a comprehensive survey of the patent literature reveals a notable scarcity of patents specifically claiming the synthesis or application of this exact molecule. This suggests that 3-Methylpyridazin-4-amine hydrochloride is likely a novel or underexplored chemical entity.

This guide, therefore, takes a broader, more practical approach for the research scientist. Instead of a direct comparison of non-existent patents, we will provide a comparative analysis of patented synthetic strategies for closely related and more widely documented structural analogs, namely aminopyridines. By understanding the synthetic challenges and established routes for these analogous compounds, researchers can derive valuable insights applicable to the synthesis of 3-Methylpyridazin-4-amine hydrochloride.

The Scarcity of 3-Methylpyridazin-4-amine hydrochloride in Patent Literature: An Opportunity for Innovation

The initial observation of a lack of specific patents for 3-Methylpyridazin-4-amine hydrochloride is, in itself, a critical piece of information for any researcher entering this field. It signifies a potential "white space" for innovation, where novel synthetic routes and applications could be patentable. The reasons for this scarcity could be multifold: the compound may be challenging to synthesize efficiently, its potential applications may not yet be fully realized, or it may be a novel intermediate that has not yet been disclosed in the public domain.

Comparative Analysis of Patented Synthetic Routes: Lessons from Aminopyridine Analogs

To provide actionable insights for the synthesis of 3-Methylpyridazin-4-amine hydrochloride, we will examine patented methods for the structurally similar and well-documented compound, 3-amino-4-methylpyridine. The core challenge in synthesizing such molecules often revolves around the selective introduction of the amino group onto the heterocyclic ring.

Synthesis of 3-Amino-4-methylpyridine: A Case Study

A prevalent method for the synthesis of 3-amino-4-methylpyridine involves the amination of a pre-functionalized pyridine ring. Chinese patent CN100999491A discloses a preparation process starting from 3-halo-4-methylpyridine (where halo can be chloro or bromo)[1]. The core of this process is a nucleophilic aromatic substitution reaction.

Key Patented Method (based on CN100999491A):

  • Starting Material: 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine[1].

  • Reagents: Concentrated ammonia water or ammonia gas in a solvent like methanol, often in the presence of a copper catalyst (e.g., copper sulfate)[1].

  • Conditions: The reaction is typically carried out in an autoclave at elevated temperatures (e.g., 180°C) and pressures[1].

  • Yield: The patent reports high yields, for instance, 90% from the bromo- a 73% from the chloro- derivative[1].

Another innovative approach is detailed in Chinese patent CN104356057A, which utilizes a boronic acid derivative as the starting material[2][3].

Alternative Patented Method (based on CN104356057A):

  • Starting Material: 4-methylpyridine-3-boronic acid[2][3].

  • Reagents: An inorganic amide as the ammonia source (e.g., ammonium chloride, ammonium acetate) and a metal oxide catalyst (e.g., zinc oxide, copper oxide)[2][3].

  • Conditions: The reaction proceeds at room temperature in a solvent system like ethanol/water[2][3].

  • Yield: This method also boasts high yields, with reported figures around 84-95%[3]. This route is highlighted as having milder reaction conditions and shorter reaction times compared to traditional methods[2][3].

Workflow for a Patented Synthesis of 3-Amino-4-methylpyridine

cluster_0 Route 1: From Halogenated Pyridine (CN100999491A) cluster_1 Route 2: From Boronic Acid (CN104356057A) A1 3-Bromo-4-methylpyridine B1 Ammonolysis (Conc. NH3, CuSO4, 180°C) A1->B1 C1 3-Amino-4-methylpyridine B1->C1 A2 4-Methylpyridine-3-boronic acid B2 Amination (NH4Cl, ZnO, EtOH/H2O, RT) A2->B2 C2 3-Amino-4-methylpyridine B2->C2

Caption: Patented synthetic routes to 3-amino-4-methylpyridine.

Comparative Table of Synthetic Routes
FeatureRoute 1 (from Halogenated Pyridine)Route 2 (from Boronic Acid)
Starting Material 3-Halo-4-methylpyridine4-Methylpyridine-3-boronic acid
Key Reagents Concentrated Ammonia, Copper SulfateAmmonium Salt, Metal Oxide
Reaction Conditions High Temperature (180°C), High PressureRoom Temperature, Atmospheric Pressure
Reported Yield 73-90%[1]84-95%[3]
Advantages Utilizes readily available starting materialsMilder reaction conditions, high yield[2][3]
Disadvantages Harsh reaction conditions (high T & P)Boronic acid may be more expensive
Patent Reference CN100999491A[1]CN104356057A[2][3]

Potential Biological Activity and Applications of Aminopyridazines

While specific data for 3-Methylpyridazin-4-amine hydrochloride is lacking, the broader class of aminopyridazine derivatives has been explored for various biological activities. A mini-review on aminopyridines highlights their diverse pharmacological potential, which can be extrapolated to their pyridazine isosteres[4]. Aminopyridines are known to be versatile building blocks in the synthesis of pharmaceuticals and agrochemicals[5][6]. For instance, 4-aminopyridine derivatives have been investigated for their antiamnesic activity in the context of Alzheimer's disease[7].

The introduction of an additional nitrogen atom in the pyridazine ring, as in our target molecule, can significantly alter the electronic properties, solubility, and metabolic stability of a compound, potentially leading to novel biological activities.

Experimental Protocols: A Representative Synthesis

For the benefit of researchers, a detailed experimental protocol for the synthesis of 3-amino-4-methylpyridine, adapted from the principles outlined in the patent literature, is provided below. This serves as a practical starting point for developing a synthesis for 3-Methylpyridazin-4-amine hydrochloride.

Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine

Objective: To synthesize 3-amino-4-methylpyridine via nucleophilic aromatic substitution.

Materials:

  • 3-Bromo-4-methylpyridine

  • Concentrated aqueous ammonia (28-30%)

  • Copper (II) sulfate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • High-pressure autoclave with stirring mechanism

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a suitable glass liner for the autoclave, combine 3-bromo-4-methylpyridine (1.0 eq), copper (II) sulfate (0.05 eq), and concentrated aqueous ammonia (10-15 eq).

  • Seal the liner in the autoclave.

  • Heat the reaction mixture to 180°C with constant stirring for 8-12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 3-amino-4-methylpyridine can be further purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the starting amount of 3-bromo-4-methylpyridine.

Conclusion and Future Outlook

The patent landscape for 3-Methylpyridazin-4-amine hydrochloride appears to be an uncharted territory, presenting a unique opportunity for novel research and intellectual property. By drawing parallels from the well-established synthetic methodologies for analogous aminopyridines, researchers can devise logical and potentially successful synthetic strategies. The comparison of patented routes for 3-amino-4-methylpyridine reveals a trade-off between the use of readily available but less reactive starting materials requiring harsh conditions, and more advanced intermediates that allow for milder and more efficient transformations.

The potential for discovering new biological activities within the aminopyridazine class of compounds remains high. Future work should focus on the development of an efficient and scalable synthesis for 3-Methylpyridazin-4-amine hydrochloride, followed by a thorough investigation of its chemical and biological properties. Such efforts could lead to the development of new pharmaceuticals, agrochemicals, or materials with valuable applications.

References

  • Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A. Google Patents.
  • Hangzhou Keyao Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka | Patsnap. Retrieved from [Link]

  • Gobbini, M., et al. (2002). 4-Aminopyridine derivatives with antiamnesic activity. PubMed. Retrieved from [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. US6136982A. Google Patents.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(1), 12-21.
  • Tzankova, V., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2023). One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. ResearchGate. Retrieved from [Link]

  • Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. Retrieved from [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. Retrieved from [Link]

  • Federal University of Rio de Janeiro. (2026). Antispasmodic Activity of Green-Synthesized Phenylaminojuglones: In Vitro and In Silico Studies.
  • China Pharmaceutical University. (2007). Preparation process of 3 amino-4 methyl pyridine. CN100999491A. Google Patents.
  • LookChem. (n.d.). Cas 3430-27-1, 3-Amino-4-methylpyridine. Retrieved from [Link]

  • Stephen, W. I., & Thompson, P. (1967). A comparison of some pyridyl-substituted pyrazines as analytical reagents. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpyridazin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methylpyridazin-4-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.